molecular formula C24H24N4O B2771998 TVB-3166 CAS No. 2097262-60-5

TVB-3166

Cat. No.: B2771998
CAS No.: 2097262-60-5
M. Wt: 384.483
InChI Key: ICDQFUFDAFKCAX-UHFFFAOYSA-N
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Description

TVB-3166 is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQFUFDAFKCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TVB-3166 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. In numerous cancer types, FASN is overexpressed and correlates with poor prognosis, making it a compelling therapeutic target.[1] This guide elucidates the multi-faceted mechanism of action of this compound, detailing its direct enzymatic inhibition, downstream effects on cellular signaling pathways, and ultimate induction of apoptosis in cancer cells. The information presented herein is a synthesis of preclinical data from a variety of cancer models, intended to provide a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of Fatty Acid Synthase (FASN)

The primary mechanism of action of this compound is the direct and reversible inhibition of FASN.[2] FASN is the terminal enzyme in the de novo lipogenesis pathway, responsible for the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[3] Cancer cells, unlike most normal cells, often exhibit a heightened reliance on this pathway to produce lipids necessary for membrane formation, energy storage, and protein modification.[4]

By inhibiting FASN, this compound effectively depletes the intracellular pool of newly synthesized palmitate.[5] This targeted disruption of lipogenesis is the initiating event that triggers a cascade of downstream anti-neoplastic effects.

Quantitative Efficacy of FASN Inhibition

The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity for FASN and its on-target effects in cellular models. Dose-dependent effects are consistently observed in the 20-200 nM range.[1]

Assay Type Cell Line IC50 Value Reference
Biochemical FASN ActivityN/A (Purified Enzyme)0.042 µM[6]
Cellular Palmitate SynthesisCALU-6 (Lung Cancer)0.081 µM[6]
Cellular ViabilityCALU-6 (Lung Cancer)0.10 µM[6]
Cellular ViabilityVarious Cancer Cell LinesEffective concentrations between 0.02 µM and 0.2 µM[6]

Table 1: Summary of this compound IC50 Values

Downstream Cellular Consequences of FASN Inhibition

The depletion of endogenous palmitate by this compound instigates a series of profound changes within the cancer cell, affecting membrane structure, signaling cascades, and gene expression.

Disruption of Lipid Raft Architecture

A key consequence of FASN inhibition is the remodeling of the plasma membrane, specifically the disruption of lipid rafts.[5][7] These are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins. Palmitoylation, the attachment of fatty acids to proteins, is crucial for anchoring many of these signaling molecules (e.g., N-Ras) to lipid rafts. By reducing the availability of palmitate, this compound impairs this process, leading to the mislocalization of raft-associated proteins and the disorganization of the rafts themselves.[7]

Inhibition of Pro-Survival Signaling Pathways

The disruption of lipid rafts directly contributes to the downregulation of critical pro-survival and proliferative signaling pathways that are often constitutively active in cancer.

  • PI3K-AKT-mTOR Pathway: this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT and the downstream effector, ribosomal protein S6.[2][6] This pathway is a central regulator of cell growth, proliferation, and survival.

  • β-catenin Pathway: Inhibition of FASN by this compound results in decreased phosphorylation of β-catenin at serine 675 and a reduction in total β-catenin protein levels.[2] This leads to a decrease in the transcriptional activity of the TCF/LEF family of transcription factors, which control the expression of genes involved in proliferation, such as c-Myc.[1][2]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LR Lipid Raft NRas N-Ras (Palmitoylated) PI3K PI3K LR->PI3K Activates AKT AKT PI3K->AKT Activates FASN FASN Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Palmitate->LR Maintains Structure & Palmitoylation mTOR mTOR AKT->mTOR Activates pBetaCatenin p-β-catenin (S675) (Active) AKT->pBetaCatenin Phosphorylates (Activates) BetaCatenin β-catenin (Destruction Complex) TCF_LEF TCF/LEF pBetaCatenin->TCF_LEF Co-activates Prolif Proliferation & Survival Genes (e.g., c-Myc) TCF_LEF->Prolif Transcription TVB This compound TVB->FASN Inhibits

Figure 1: Signaling pathways inhibited by this compound.

Induction of Apoptosis

The culmination of FASN inhibition, membrane disruption, and signal transduction inhibition is the induction of programmed cell death, or apoptosis.[7] This is a key differentiator from the effects seen in normal, non-cancerous cells, which are significantly less sensitive to this compound.[1] The induction of apoptosis is confirmed by:

  • Increased Annexin V Staining: Treatment with this compound leads to a 4- to 5-fold increase in Annexin V-positive cells, indicating the externalization of phosphatidylserine, an early marker of apoptosis.[6]

  • PARP Cleavage: A significant increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, is observed across various tumor cell lines following treatment.[6]

  • Endoplasmic Reticulum (ER) Stress: In some contexts, such as endocrine-resistant breast cancer, this compound has been shown to induce ER stress, which can be a potent trigger for apoptosis.[8]

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the mechanism of action of this compound.

FASN Activity Assay (Biochemical)

This assay spectrophotometrically measures the activity of purified FASN by monitoring the oxidation of the cofactor NADPH.

  • Reaction Mixture: Prepare a reaction volume containing purified FASN enzyme, potassium phosphate buffer (pH 7.6), acetyl-CoA, and NADPH.

  • Background Measurement: Monitor the baseline NADPH oxidation at 340 nm in a spectrophotometer at 37°C for 3 minutes.

  • Initiation: Add malonyl-CoA to initiate the FASN-dependent reaction.

  • Activity Measurement: Continue to monitor the decrease in absorbance at 340 nm for an additional 3 minutes.

  • Inhibition: To determine IC50 values, the assay is performed with varying concentrations of this compound pre-incubated with the FASN enzyme.

Cellular Palmitate Synthesis Assay

This assay measures the de novo synthesis of palmitate in whole cells using stable isotope labeling.

  • Cell Culture: Culture cancer cells in appropriate media. Treat with varying concentrations of this compound for a defined period.

  • Labeling: Add ¹³C-labeled sodium acetate to the culture medium and incubate for 18-24 hours.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a chloroform/methanol-based method.

  • Analysis: Analyze the lipid extracts by mass spectrometry to quantify the incorporation of ¹³C into palmitate.

  • Quantification: The level of ¹³C-labeled palmitate relative to the total palmitate pool is used to determine the rate of de novo synthesis and the inhibitory effect of this compound.

Cell Viability and Apoptosis Assays

A combination of assays is used to assess the impact of this compound on cell survival.

  • Cell Treatment: Seed cancer cells in multi-well plates and treat with a dose range of this compound for 72-96 hours.

  • Viability Assessment:

    • MTT/WST-1 Assay: Add tetrazolium salt solution to wells. Live cells with active dehydrogenases convert the salt to a colored formazan product, which is quantified by absorbance.

    • CellTiter-Glo® Assay: This assay measures intracellular ATP levels as an indicator of metabolically active cells.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

G cluster_prep Cell Preparation & Treatment cluster_analysis Endpoint Analysis cluster_viability Viability cluster_apoptosis Apoptosis cluster_western Mechanism start Seed Cancer Cells in Multi-well Plates treat Treat with varying concentrations of This compound (72-96h) start->treat MTT MTT / WST-1 Assay (Metabolic Activity) treat->MTT Harvest Harvest Cells treat->Harvest Lyse Lyse Cells & Prepare Lysates treat->Lyse CTG CellTiter-Glo (ATP Levels) Stain Stain with Annexin V & Propidium Iodide Harvest->Stain FACS Flow Cytometry Analysis Stain->FACS WB Western Blot (p-AKT, β-catenin, Cleaved PARP) Lyse->WB

Figure 2: General experimental workflow.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cells with this compound for a specified duration (e.g., 96 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT (S473), total AKT, β-catenin, cleaved PARP, GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound employs a multi-pronged mechanism of action initiated by the specific inhibition of FASN. This primary action leads to the depletion of palmitate, which in turn causes significant disruption of cancer cell membrane architecture and the inhibition of crucial pro-survival signaling pathways, including PI3K-AKT-mTOR and β-catenin. The collective impact of these events drives the cancer cell toward apoptosis, demonstrating the therapeutic potential of targeting de novo lipogenesis in oncology. Further research and clinical studies are informed by these preclinical findings, which highlight biomarkers and susceptible tumor types for FASN-targeted therapies.

References

An In-depth Technical Guide on the Fatty Acid Synthase Inhibitory Activity of TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory activity, and experimental methodologies related to TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN).

Introduction

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[1][2] In normal adult tissues, the expression and activity of FASN are generally low, as most fatty acids are obtained from dietary sources.[3] However, many types of cancer cells exhibit upregulated FASN expression and an increased reliance on de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production.[3][4][5][6] This metabolic reprogramming makes FASN an attractive therapeutic target in oncology.[4][5]

This compound is an orally-available, reversible, and selective small-molecule inhibitor of FASN.[1][7][8][9] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, positioning it as a promising candidate for cancer therapy.[1][9][10] This document details the core scientific data and methodologies associated with the FASN inhibitory activity of this compound.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN. This inhibition leads to a cascade of downstream cellular events that culminate in tumor cell apoptosis and reduced proliferation.

The primary mechanism of action involves the following key steps:

  • Inhibition of Palmitate Synthesis: this compound directly binds to FASN, blocking its ability to synthesize palmitate. This leads to a depletion of the cellular pool of this essential fatty acid.[1]

  • Disruption of Lipid Rafts: The reduction in palmitate levels disrupts the architecture of lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[1][9]

  • Inhibition of Signaling Pathways: By affecting lipid raft integrity and protein palmitoylation, this compound inhibits key oncogenic signaling pathways, including:

    • PI3K-AKT-mTOR Pathway: Inhibition of this pathway leads to decreased cell growth, proliferation, and survival.[1][9][11]

    • β-catenin Pathway: this compound treatment results in a dose-dependent inhibition of β-catenin phosphorylation and overall protein expression, leading to reduced transcriptional activity of downstream targets like c-Myc.[1][11][12][13]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) specifically in tumor cells, while having a minimal effect on normal cells.[1][4][9]

Quantitative Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeCell Line / TargetIC50 ValueReference
Biochemical FASN AssayPurified FASN42 nM (0.042 µM)[1][2][7][8]
Cellular Palmitate SynthesisHeLa60 nM (0.060 µM)[1]
Cellular Palmitate SynthesisCALU-681 nM (0.081 µM)[1][2][8]
Cell ViabilityCALU-6 (Non-Small-Cell Lung)100 nM (0.10 µM)[1][8]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelDosingKey FindingsReference
Patient-Derived Non-Small-Cell Lung Cancer30-100 mg/kg/day (oral gavage)Significant tumor growth inhibition.[1][10]
Colon Adenocarcinoma (COLO-205, HCT-116)Once daily oral dosingInhibition of xenograft tumor growth.[14]
Prostate Cancer (22Rv1)Not specifiedEnhanced anti-tumor effect of taxanes.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

FASN Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FASN.

  • Enzyme and Substrates: Purified human FASN enzyme is used. The substrates include acetyl-CoA, malonyl-CoA, and NADPH.

  • Reaction: The FASN-catalyzed reaction, which involves the oxidation of NADPH, is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

  • Inhibition Assay: The reaction is carried out in the presence of varying concentrations of this compound.

  • Data Analysis: The rate of NADPH consumption is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Palmitate Synthesis Assay

This assay quantifies the rate of de novo palmitate synthesis in intact cells.

  • Cell Culture: Cancer cell lines (e.g., HeLa, CALU-6) are cultured in appropriate media.

  • Treatment: Cells are treated with a range of this compound concentrations for a specified period.

  • Isotope Labeling: A stable isotope-labeled precursor, such as 13C-acetate or 13C-glucose, is added to the culture medium.

  • Lipid Extraction: After incubation, cellular lipids are extracted.

  • Mass Spectrometry Analysis: The incorporation of the 13C label into palmitate is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The amount of newly synthesized 13C-labeled palmitate is measured, and the IC50 value for the inhibition of palmitate synthesis is calculated.[13]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 72-96 hours).

  • Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[13]

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, β-catenin, c-Myc) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[1]

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (e.g., by gavage) at various doses, while the control group receives a vehicle.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[1]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.[1] Pharmacodynamic markers can also be assessed in tumor and plasma samples.[1]

Mandatory Visualizations

Signaling Pathways Affected by this compound

FASN_Signaling_Pathway cluster_PI3K PI3K-AKT-mTOR Pathway cluster_WNT β-catenin Pathway FASN Fatty Acid Synthase (FASN) Palmitate Palmitate Synthesis FASN->Palmitate TVB3166 This compound TVB3166->FASN inhibits LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K PI3K LipidRafts->PI3K activates WNT WNT Signaling LipidRafts->WNT activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth BetaCatenin β-catenin WNT->BetaCatenin cMyc c-Myc BetaCatenin->cMyc Proliferation Proliferation cMyc->Proliferation In_Vitro_Workflow cluster_assays Endpoint Assays Start Seed Cancer Cells in 96-well plates Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Western Western Blot for Signaling Proteins Incubation->Western Analysis Data Analysis & IC50 Determination Viability->Analysis Apoptosis->Analysis Western->Analysis FASN_Apoptosis_Logic TVB3166 This compound Administration FASN_Inhibition FASN Inhibition TVB3166->FASN_Inhibition Palmitate_Depletion Palmitate Depletion FASN_Inhibition->Palmitate_Depletion Membrane_Disruption Lipid Raft Disruption Palmitate_Depletion->Membrane_Disruption Apoptosis Tumor Cell Apoptosis Palmitate_Depletion->Apoptosis Signaling_Inhibition Inhibition of PI3K-AKT & β-catenin Pathways Membrane_Disruption->Signaling_Inhibition Signaling_Inhibition->Apoptosis

References

The Role of TVB-3166 in Disrupting Lipid Raft Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism by which TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), disrupts the architecture of lipid rafts in cancer cells. By inhibiting the de novo synthesis of palmitate, a critical component of these membrane microdomains, this compound instigates a cascade of events including the mislocalization of key signaling proteins, the attenuation of pro-survival pathways, and the induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: Lipid Rafts and the Central Role of FASN

Lipid rafts are dynamic, ordered microdomains within the cell membrane, enriched in cholesterol, sphingolipids, and specific proteins.[1] These platforms are crucial for the spatial and temporal regulation of signal transduction, acting as organizing centers for signaling complexes.[2] In many cancer types, there is an upregulation of FASN, the enzyme responsible for the de novo synthesis of palmitic acid.[3][4] This elevated FASN activity provides a steady supply of palmitate, which is essential for the formation and integrity of lipid rafts, thereby supporting the localization and function of oncogenic signaling molecules.[4][5]

This compound is an orally-available, reversible, and selective inhibitor of FASN.[1][6] By blocking FASN, this compound reduces the cellular pool of palmitate, leading to a direct disruption of lipid raft architecture.[1][7] This disruption is a key mechanism through which this compound exerts its anti-tumor effects.[3]

Mechanism of Action: From FASN Inhibition to Lipid Raft Destabilization

The primary mechanism of this compound involves its direct inhibition of the enzymatic activity of FASN, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate.[3] This inhibition leads to a depletion of cellular palmitate, which has profound consequences for the structural integrity of the cell membrane. Palmitate is a fundamental building block for the lipids that constitute lipid rafts.[3] Its depletion is expected to cause a reorganization of membrane architecture and the disruption of these critical signaling domains.[1] This disruption, in turn, prevents the proper localization and function of lipid-modified and membrane-associated proteins that are vital for receiving and transmitting cell growth and survival signals.[1][3]

TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Inhibits Disruption Disruption & Remodeling Palmitate De Novo Palmitate Synthesis FASN->Palmitate Catalyzes LipidRaft Lipid Raft Architecture Palmitate->LipidRaft Maintains Integrity LipidRaft->Disruption is Disrupted

Caption: Logical flow from this compound to lipid raft disruption.

Quantitative Data Summary

The anti-tumor effects of this compound are dose-dependent, with significant activity observed in the nanomolar range.[1][6] The following tables summarize the key quantitative findings from preclinical studies.

Cell LineIC50 (Palmitate Synthesis)IC50 (Viability)Reference
HeLa-Ohio~50 nMNot Specified[1]
COLO-205Not Specified~100 nM[1]
CALU-6Not Specified~100 nM[1]
OVCAR-8Not Specified~150 nM[1]
22Rv1Not Specified~200 nM[1]

Table 1: this compound In Vitro Potency.

Cell LineTreatmentFold Increase in Annexin V StainingFold Increase in Cleaved PARPReference
CALU-6 (Lung)This compound~4-foldNot Specified[1]
22Rv1 (Prostate)This compound~5-fold~100-fold[1]
MDA-MB-468 (Breast)This compoundNot Specified~2-fold[1]

Table 2: Induction of Apoptosis by this compound.

Consequences of Lipid Raft Disruption

Mislocalization of Raft-Associated Proteins

A direct consequence of lipid raft disruption by this compound is the mislocalization of proteins that rely on these domains for their proper membrane positioning and function.[1] A key example is the palmitoylated protein N-Ras, a small GTPase involved in cell signaling.[1][3] In untreated cells, N-Ras is localized to lipid rafts, appearing as a continuous ring at the cell periphery.[1] Following treatment with this compound, this organized localization is lost, indicating a disruption of the underlying raft structure.[1]

Inhibition of Pro-Survival Signaling Pathways

Many signal transduction complexes are tethered to lipid rafts.[1] The disruption of these microdomains by FASN inhibition provides a mechanism for the modulation of these pathways.[1][5] Treatment with this compound leads to the dose-dependent inhibition of two critical pro-survival signaling cascades:

  • PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound treatment results in decreased phosphorylation (and thus, activity) of key components like AKT and mTOR.[1]

  • β-catenin Pathway: This pathway is involved in cell proliferation and adhesion. FASN inhibition by this compound leads to a reduction in β-catenin levels and activity.[1]

cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Intact) cluster_downstream Downstream Signaling NRas N-Ras PI3K_complex PI3K Complex AKT AKT PI3K_complex->AKT Wnt_receptor Wnt Receptor BetaCatenin β-catenin Wnt_receptor->BetaCatenin mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BetaCatenin->Proliferation TVB3166 This compound DisruptedRaft Lipid Raft Disrupted TVB3166->DisruptedRaft DisruptedRaft->NRas Mislocalizes DisruptedRaft->PI3K_complex Inhibits DisruptedRaft->Wnt_receptor Inhibits

Caption: Signaling pathway disruption by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on lipid raft architecture.

Lipid Raft and Protein Localization Imaging

This protocol is used to visualize the integrity of lipid rafts and the localization of raft-associated proteins.[1]

Methodology:

  • Cell Culture and Treatment: Plate tumor cells (e.g., CALU-6 or COLO-205) on coverslips and culture until ~70% confluent. Treat cells with vehicle control or varying concentrations of this compound (e.g., 0.2 µM) for 96 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization (for intracellular proteins): If staining for intracellular proteins like N-Ras, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Staining:

    • Lipid Rafts: Incubate with FITC-conjugated cholera-toxin subunit-B (binds to ganglioside GM1) at a 1:500 dilution in blocking buffer for 1 hour.[1]

    • N-Ras: Incubate with a primary antibody against N-Ras overnight at 4°C.

  • Secondary Staining (for N-Ras): Wash cells with PBS and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash cells, mount coverslips onto slides using a mounting medium with DAPI, and image using a confocal microscope.[1]

A Plate & Treat Cells (96h with this compound) B Fix with Paraformaldehyde A->B C Permeabilize (if needed) B->C D Block with BSA C->D E Primary Stain (Cholera Toxin-FITC / α-N-Ras) D->E F Secondary Stain (Alexa Fluor Ab) E->F for N-Ras G Mount & Image (Confocal Microscopy) E->G for Lipid Rafts F->G

Caption: Workflow for immunofluorescence imaging.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to quantify the levels and activation states of proteins in signaling pathways affected by this compound.[1]

Methodology:

  • Cell Culture and Lysis: Treat tumor cells (e.g., CALU-6, COLO-205, OVCAR-8, 22Rv1) with this compound (0.02, 0.2, or 2.0 µM) for 96 hours.[1] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo lipogenesis. Its ability to inhibit FASN translates into a direct biophysical disruption of lipid raft architecture, a fundamental component of the cancer cell's signaling apparatus. This disruption leads to the inhibition of critical oncogenic pathways, such as PI3K-AKT-mTOR and β-catenin, ultimately culminating in apoptotic cell death.[1][3] The experimental frameworks detailed herein provide a robust set of tools for further investigating this mechanism and for the development of biomarkers to identify tumors that are most susceptible to FASN inhibition.[6]

References

The Impact of FASN Inhibition by TVB-3166 on the PI3K-AKT-mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), with a specific focus on its modulatory effects on the PI3K-AKT-mTOR signaling pathway. FASN is a key enzyme in de novo lipogenesis, a metabolic process frequently upregulated in various cancers to support rapid cell growth and proliferation. Inhibition of FASN by this compound has emerged as a promising anti-cancer strategy. This document compiles and synthesizes preclinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams generated using Graphviz (DOT language). The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: FASN Inhibition as a Therapeutic Strategy

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression and activity are generally low, with dietary lipids fulfilling cellular needs. However, in many human cancers, FASN is significantly overexpressed and its activity is elevated, correlating with tumor progression, chemoresistance, and poor patient prognosis.[1][2] This metabolic reprogramming provides cancer cells with a continuous supply of fatty acids for membrane biogenesis, energy storage, and the generation of signaling molecules.

This compound is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models.[1][3] A key mechanism underlying the anti-neoplastic effects of this compound is its ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival, most notably the PI3K-AKT-mTOR pathway.[1]

Mechanism of Action: How this compound Disrupts the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation in response to growth factors and other extracellular stimuli.[4][5] Dysregulation of this pathway is a common event in cancer.[6] this compound-mediated inhibition of FASN impacts this pathway at multiple levels.

One of the primary mechanisms involves the disruption of lipid raft architecture.[1][3] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for the assembly and activation of signaling complexes, including components of the PI3K-AKT-mTOR pathway. FASN inhibition alters the lipid composition of cellular membranes, leading to the disorganization of these rafts.[1][7] This disruption can impair the localization and function of key signaling proteins, such as receptor tyrosine kinases (RTKs) and AKT itself, thereby attenuating downstream signaling.

Furthermore, the accumulation of malonyl-CoA resulting from FASN blockade can lead to cellular stress and the activation of AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK can inhibit mTORC1 activity, a central downstream effector of the PI3K-AKT pathway, through the phosphorylation of TSC2 and Raptor.

The following diagram illustrates the canonical PI3K-AKT-mTOR pathway and the points of intervention by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation | inhibits FASN FASN Palmitate Palmitate FASN->Palmitate synthesizes LipidRafts Lipid Raft Integrity Palmitate->LipidRafts maintains LipidRafts->RTK supports activation TVB3166 This compound TVB3166->FASN inhibits

Figure 1: this compound Inhibition of FASN and its Impact on the PI3K-AKT-mTOR Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 (µM)Reference
Biochemical AssayHuman FASN0.042[1]
Cellular Palmitate SynthesisCALU-60.081[1]
Cell Viability (CellTiter-Glo)CALU-60.061[3]

Table 2: Dose-Dependent Inhibition of AKT and S6 Phosphorylation by this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Conc. (µM)p-AKT (S473) Inhibitionp-S6 (S240/244) InhibitionReference
CALU-6Lung0.02, 0.2, 2.0Dose-dependentDose-dependent[1]
COLO-205Colon0.02, 0.2, 2.0Dose-dependentDose-dependent[1]
OVCAR-8Ovarian0.02, 0.2, 2.0Dose-dependentDose-dependent[1]
22Rv1Prostate0.02, 0.2, 2.0No significant effectDose-dependent[1]

Note: "Dose-dependent" indicates that a clear reduction in phosphorylation was observed with increasing concentrations of this compound, as determined by Western blot analysis. For precise quantification, densitometric analysis of the respective bands would be required.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis for Phospho-AKT and Phospho-S6

Objective: To determine the effect of this compound on the phosphorylation status of AKT and ribosomal protein S6.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., CALU-6, COLO-205) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for the desired duration (e.g., 96 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein (Ser240/244)

      • Total S6 Ribosomal Protein

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow CellCulture Cell Culture & This compound Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Workflow for Western Blot Analysis.
Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of this compound on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 7 days).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.

Protocol:

  • Prepare Base Agar:

    • Prepare a 1.2% solution of agar in sterile water and autoclave.

    • Mix the melted agar with 2x growth medium to a final concentration of 0.6% agar.

    • Dispense the base agar into 6-well plates and allow it to solidify.

  • Prepare Top Agar with Cells:

    • Harvest and count the cells.

    • Prepare a 0.7% solution of low-melting-point agarose in sterile water.

    • Resuspend the cells in growth medium and mix with the melted agarose to a final concentration of 0.35% agarose.

  • Plating:

    • Carefully layer the cell-agarose mixture on top of the solidified base agar.

    • Allow the top layer to solidify.

  • Treatment and Incubation:

    • Add growth medium containing this compound or vehicle control on top of the agar.

    • Incubate the plates for 2-3 weeks, replacing the medium with fresh compound every 3-4 days.

  • Colony Staining and Counting:

    • Stain the colonies with crystal violet.

    • Count the number of colonies and measure their size using a microscope or imaging system.

Conclusion

This compound effectively inhibits FASN, leading to a multi-faceted disruption of the PI3K-AKT-mTOR signaling pathway. This is achieved through mechanisms including the alteration of lipid raft integrity and the induction of cellular stress. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for cancers that are dependent on de novo lipogenesis and exhibit hyperactivated PI3K-AKT-mTOR signaling. The experimental protocols provided in this guide offer a framework for further research into the nuanced effects of FASN inhibition in various cancer contexts.

References

The FASN Inhibitor TVB-3166: A Technical Guide to its Interplay with the β-Catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its significant impact on the β-catenin signaling pathway. Elevated FASN expression is a hallmark of many cancers, contributing to tumor progression and survival. This compound has emerged as a promising therapeutic agent that induces apoptosis in cancer cells through various mechanisms, including the disruption of crucial signaling cascades.[1][2] This document details the molecular mechanisms of this compound, presents quantitative data from key preclinical studies, outlines experimental protocols for investigating its effects, and provides visual representations of the involved pathways and workflows.

Introduction: FASN Inhibition as a Therapeutic Strategy

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[3][4] While FASN activity is low in most normal adult tissues, it is significantly upregulated in many human cancers to meet the high lipid demand of rapidly proliferating tumor cells for membrane biosynthesis, energy storage, and protein modification.[3][4] This metabolic reprogramming makes FASN a compelling target for anticancer therapy.[4]

This compound is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2][5] Preclinical studies have demonstrated its ability to induce apoptosis in a wide range of tumor cell lines and inhibit tumor growth in xenograft models.[1][2] One of the key mechanisms contributing to the anticancer effects of this compound is its ability to modulate critical oncogenic signaling pathways, including the Wnt/β-catenin pathway.[1][3]

Mechanism of Action: this compound and the β-Catenin Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of tumorigenesis, particularly in colorectal cancer.[6] In the canonical Wnt pathway, the stabilization of β-catenin in the cytoplasm leads to its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and survival, such as c-Myc.[4][7]

This compound has been shown to inhibit the β-catenin signaling pathway through a multi-faceted mechanism.[1] FASN inhibition disrupts the architecture of lipid rafts, specialized membrane microdomains that are crucial for the localization and function of many signaling proteins.[1][3] This disruption is thought to interfere with the proper signaling of receptors and downstream effectors involved in the activation of the β-catenin pathway.

Furthermore, studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of β-catenin at serine 675 (S675).[1][8] This phosphorylation event is associated with increased β-catenin stability, nuclear localization, and transcriptional activity.[1] By inhibiting this phosphorylation, this compound promotes the degradation of β-catenin, thereby reducing its nuclear accumulation and downstream signaling.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on FASN activity, cell viability, and the β-catenin pathway in various cancer cell lines.

Table 1: FASN Inhibition and Cell Viability

Cell LineCancer TypeThis compound IC50 (FASN)This compound IC50 (Palmitate Synthesis)Effect on Cell Viability (% Inhibition at 0.2 µM)Reference
HeLa-OhioCervical Cancer42 nM81 nMNot Reported[5]
CALU-6Lung CancerNot ReportedSimilar to HeLa-OhioSignificant Inhibition[1]
COLO-205Colorectal CancerNot ReportedNot ReportedSensitive[7]
HT29Colorectal CancerNot ReportedNot ReportedSensitive[7]
LIM2405Colorectal CancerNot ReportedNot ReportedResistant[7]
A549Lung CancerNot ReportedNot ReportedSensitive[1]
OVCAR-8Ovarian CancerNot ReportedNot ReportedSensitive[1]
22Rv1Prostate CancerNot ReportedNot ReportedSensitive[1]
PC3-TxRProstate CancerNot ReportedNot ReportedSynergistic with Docetaxel[9]
DU145-TxRProstate CancerNot ReportedNot ReportedSynergistic with Docetaxel[9]

Table 2: Effect of this compound on β-Catenin Signaling

| Cell Line | Cancer Type | Treatment | Effect on p-β-catenin (S675) | Effect on Total β-catenin | Effect on TCF/LEF Reporter Activity | Reference | |---|---|---|---|---|---| | COLO-205 | Colorectal Cancer | 0.2 µM this compound (96h) | Dose-dependent decrease | Dose-dependent decrease | Significant decrease (48h) |[1][10] | | A549 | Lung Cancer | 0.2 µM this compound (96h) | Dose-dependent decrease | Dose-dependent decrease | Significant decrease (48h, with Wnt3A stimulation) |[1][10] | | MDA-MB-468 | Breast Cancer | Not specified | Similar to COLO-205 | Similar to COLO-205 | Not Reported |[1] | | OVCAR-8 | Ovarian Cancer | Not specified | Similar to COLO-205 | Similar to COLO-205 | Not Reported |[1] | | Pt 93 (Primary CRC) | Colorectal Cancer | this compound | Significant decrease in active β-catenin | Not Reported | Not Reported |[7] | | HCT-116 | Colorectal Cancer | TVB-2640/TVB-3166 | Decreased expression | Decreased expression | Not Reported |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on the β-catenin pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO). Incubate for the desired period (e.g., 72 or 96 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for β-Catenin and p-β-Catenin

This protocol is used to quantify the protein levels of total β-catenin and its phosphorylated form.[14][15]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer or a non-detergent lysis buffer supplemented with protease and phosphatase inhibitors.[16][17][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total β-catenin (e.g., 1:1000 dilution) and phospho-β-catenin (S675) (e.g., 1:1000 dilution). An antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) should be used as a loading control.[14][19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[19]

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.[20][21][22]

  • Cell Transfection: Co-transfect cells in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[20][23]

  • Compound Treatment and/or Wnt Stimulation: After 24 hours, treat the cells with this compound. In some cases, cells may be stimulated with Wnt3A ligand (e.g., 200 ng/mL) to induce β-catenin signaling.[10]

  • Cell Lysis and Luciferase Measurement: After 48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[20]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The TCF/LEF reporter activity is expressed as the fold change relative to the control (FOPflash) or vehicle-treated cells.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_fasn FASN Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LipidRaft Lipid Raft DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation pBetaCatenin p-β-catenin (S675) BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Proteasome Proteasome pBetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc) TCF_LEF->TargetGenes Activates FASN FASN Palmitate Palmitate FASN->Palmitate Produces Palmitate->LipidRaft Maintains Structure TVB3166 This compound TVB3166->LipidRaft Disrupts TVB3166->pBetaCatenin Inhibits Phosphorylation (S675) TVB3166->FASN Inhibits

Caption: The Wnt/β-catenin signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (β-catenin, p-β-catenin) treatment->western luciferase TCF/LEF Reporter Assay treatment->luciferase analysis Data Analysis and Interpretation viability->analysis western->analysis luciferase->analysis conclusion Conclusion: Efficacy and Mechanism of β-catenin Pathway Inhibition analysis->conclusion

Caption: Experimental workflow to assess the effects of this compound on the β-catenin pathway.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its ability to concurrently suppress the oncogenic β-catenin signaling pathway provides a powerful, multi-pronged attack on tumor cell proliferation and survival. The data presented in this guide highlight the dose-dependent inhibition of key components of the β-catenin pathway by this compound, translating to reduced cancer cell viability.

Further research is warranted to fully elucidate the intricate molecular links between FASN inhibition, lipid raft integrity, and the regulation of β-catenin phosphorylation and stability. Investigating the efficacy of this compound in combination with other agents that target the Wnt/β-catenin pathway could reveal synergistic therapeutic strategies. Moreover, the identification of predictive biomarkers, such as the basal level of active β-catenin, will be crucial for patient stratification in future clinical trials of this compound and other FASN inhibitors.[7] The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of FASN inhibition in oncology.

References

The FASN Inhibitor TVB-3166: A Technical Guide for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), for its application in breast cancer research. FASN is a key metabolic enzyme frequently overexpressed in many cancers, including breast cancer, and is associated with tumor progression and poor prognosis. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo efficacy, provides detailed experimental protocols for key assays, and visualizes its impact on critical oncogenic signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute preclinical studies investigating this compound as a potential therapeutic agent for breast cancer.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The metabolic reprogramming of cancer cells is now recognized as a critical hallmark of malignancy. One of the key metabolic enzymes implicated in breast cancer is Fatty Acid Synthase (FASN), which catalyzes the synthesis of palmitate, a crucial building block for cellular membranes and signaling molecules.[1][2] Elevated FASN expression in breast tumors correlates with increased aggressiveness, resistance to therapy, and poor patient outcomes.[2]

This compound is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[1] By blocking the enzymatic activity of FASN, this compound disrupts the production of fatty acids, leading to a cascade of anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[1][3] This guide provides an in-depth exploration of this compound's role in breast cancer research, offering a valuable resource for the scientific community.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of FASN. This inhibition leads to a depletion of intracellular palmitate, which in turn triggers a multi-faceted anti-tumor response:

  • Induction of Apoptosis: Depletion of palmitate and the accumulation of the FASN substrate malonyl-CoA are thought to induce endoplasmic reticulum stress and ultimately lead to programmed cell death (apoptosis) in cancer cells.[4][5]

  • Inhibition of Cell Proliferation: Fatty acids are essential for the synthesis of new membranes required for rapidly dividing cancer cells. By halting fatty acid synthesis, this compound effectively arrests cell cycle progression and inhibits proliferation.[4][5]

  • Disruption of Oncogenic Signaling: FASN-derived lipids are crucial for the proper localization and function of several key oncogenic proteins within lipid rafts. This compound has been shown to disrupt these lipid rafts, thereby interfering with pro-survival signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][2]

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that experimental conditions, such as media composition and serum concentration, can influence these values.[2]

Cell LineCancer TypeIC50 (µM)Experimental ConditionsReference
CALU-6Lung0.10Advanced MEM, 1% FBS, 7 days[2]
COLO-205ColonNot specifiedAdvanced MEM, 1% FBS, 7 days[2]
OVCAR-8OvarianNot specifiedAdvanced MEM, 1% FBS, 7 days[2]
22Rv1ProstateNot specifiedAdvanced MEM, 1% FBS, 7 days[2]
PANC-1PancreaticNot specifiedNot specified[2]
HeLa-OhioCervical0.060 (palmitate synthesis)13C-acetate, 18h[2]
MCF-7BreastNot specifiedTreated with 0, 50, 100, or 150 nM[4][5]
T-47DBreastNot specifiedTreated with this compound[4][5]
MDA-MB-231BreastNot specifiedNot specified[3]
BT-474BreastNot specifiedNot specified[6]

Note: While specific IC50 values for many breast cancer cell lines are not consistently reported in a single comparative study, the available data indicates that this compound is active in the nanomolar to low micromolar range.[2][3][4][5]

In Vivo Efficacy: Xenograft Studies

Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of a drug candidate. The following table summarizes the results of in vivo xenograft studies with this compound in breast cancer models.

Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference
Nude MicePANC-1 (Pancreatic)30 mg/kg/day, oral gavageSignificant inhibition[2]
Nude MiceOVCAR-8 (Ovarian)60 mg/kg/day, oral gavageSignificant inhibition[2]
SCID MiceTamoxifen-resistant Breast Cancer60 mg/kg this compoundSignificant inhibition (p<0.05)[3]
Nude MiceBT-474TVB-3664 (animal use form of TVB-2640)44% TGI (single agent)[7]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-474, SKBR3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C.[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression levels of FASN and key signaling molecules like p-AKT in breast cancer cells treated with this compound.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-FASN, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a breast cancer xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Breast cancer cells (e.g., MDA-MB-231, BT-474)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 million breast cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.[8][9]

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[2][7]

  • Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.[3][7]

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[2]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathway Visualizations

Inhibition of the PI3K/AKT/mTOR Pathway

This compound-mediated inhibition of FASN disrupts lipid rafts, which can lead to the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth and survival in breast cancer.[1][10][11]

PI3K_AKT_mTOR_Pathway This compound's Impact on the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation TVB3166 This compound FASN FASN TVB3166->FASN inhibits LipidRafts Lipid Raft Integrity TVB3166->LipidRafts disrupts FASN->LipidRafts maintains LipidRafts->RTK supports localization

Caption: this compound inhibits FASN, disrupting lipid rafts and downregulating PI3K/AKT/mTOR signaling.

Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is also implicated in breast cancer development and progression. FASN inhibition by this compound has been shown to interfere with this pathway, leading to reduced β-catenin levels and decreased transcription of Wnt target genes.[1][12][13]

Wnt_BetaCatenin_Pathway This compound's Impact on the Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription TVB3166 This compound TVB3166->BetaCatenin destabilizes FASN FASN TVB3166->FASN inhibits FASN->BetaCatenin promotes stabilization

Caption: this compound inhibits FASN, leading to destabilization of β-catenin and reduced Wnt signaling.

Conclusion

This compound represents a promising therapeutic strategy for breast cancer by targeting the metabolic vulnerability of FASN overexpression. Its ability to induce apoptosis, inhibit proliferation, and disrupt key oncogenic signaling pathways highlights its potential as a standalone therapy or in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers to further investigate the preclinical and translational potential of this compound in the fight against breast cancer. Further research is warranted to establish a more comprehensive profile of its efficacy across different breast cancer subtypes and to identify predictive biomarkers for patient stratification.

References

The FASN Inhibitor TVB-3166 in Prostate Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant health concern, and the development of novel therapeutic strategies is paramount. One promising target in oncology is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids. FASN is overexpressed in many cancers, including prostate cancer, where it is associated with tumor growth, progression, and resistance to therapy. TVB-3166 is a potent and selective small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides an in-depth overview of the effects of this compound on prostate cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Quantitative Efficacy of this compound

The efficacy of this compound has been evaluated in various prostate cancer cell lines, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from preclinical studies.

Cell LineAssay TypeIC50 Value (µM)Treatment DurationReference
LNCaP-LN3WST-1 AssayNot explicitly stated, but dose-dependent inhibition observed up to 50 µM24 hours[1]
22Rv1Soft Agar Colony GrowthDose-dependent inhibition at 0.1 µM and 1.0 µM21-28 days[2]
CALU-6 (Lung Cancer) for referenceCell Viability Assay0.10Not Specified[2]

Table 1: Monotherapy Efficacy of this compound in Prostate Cancer Cell Lines. This table highlights the direct impact of this compound on the viability and growth of prostate cancer cells. While a specific IC50 for LNCaP-LN3 is not provided in the reference, the dose-dependent effect is noted. For 22Rv1 cells, the inhibitory effect on colony formation in a 3D culture model is presented.

Cell LineCombination AgentThis compound Concentration (µM)Combination Agent Concentration (nM)Resulting Cell Viability (% of control)Reference
PC3-TxRDocetaxel10503%[3][4]
DU145-TxRDocetaxel--Significant synergistic inhibition[3][4]
PC3-TxRVinblastine--Significant synergistic inhibition[3]
DU145-TxRVinblastine--Significant synergistic inhibition[3]

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in Taxane-Resistant Prostate Cancer Cell Lines. This table showcases the ability of this compound to enhance the efficacy of standard-of-care chemotherapies in resistant prostate cancer cell models. The combination of this compound and docetaxel in PC3-TxR cells demonstrates a dramatic reduction in cell viability.

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of FASN, which leads to a cascade of downstream events impacting multiple cellular processes critical for cancer cell survival and proliferation.

Disruption of Lipid Metabolism and Membrane Integrity

By blocking FASN, this compound depletes the pool of newly synthesized fatty acids, particularly palmitate. This has profound consequences for cancer cells, which are highly reliant on de novo lipogenesis. The reduction in fatty acid availability disrupts the formation and integrity of cellular membranes, including specialized microdomains called lipid rafts.[5] These rafts are crucial for the proper localization and function of various signaling proteins.

Inhibition of Key Signaling Pathways

The disruption of lipid rafts and the overall alteration of the cellular lipid landscape by this compound leads to the inhibition of several pro-survival signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in prostate cancer cells.[2][5]

  • β-catenin Pathway: The Wnt/β-catenin signaling pathway is implicated in cancer cell proliferation and stemness. This compound treatment leads to the downregulation of this pathway.[2][5]

  • Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer, AR signaling remains a key driver of disease progression. Inhibition of FASN has been shown to reduce the protein expression and transcriptional activity of both full-length AR and its constitutively active splice variants, such as AR-V7.[6]

Induction of Apoptosis and Cell Cycle Arrest

The multifaceted impact of this compound on cellular metabolism and signaling culminates in the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Studies have demonstrated a significant increase in apoptotic markers, such as Annexin V staining and cleavage of PARP, in prostate cancer cells treated with this compound.[2][5]

Visualizing the Molecular Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

FASN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K LipidRaft Lipid Raft LipidRaft->PI3K Facilitates Signaling FASN FASN Palmitate Palmitate (Fatty Acids) FASN->Palmitate Synthesizes TVB3166 This compound TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Induces Inhibition1 TVB3166->Inhibition1 Inhibition2 TVB3166->Inhibition2 Inhibition3 TVB3166->Inhibition3 Palmitate->LipidRaft Maintains Integrity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BetaCatenin β-catenin AKT->BetaCatenin Regulates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival BetaCatenin->Proliferation Inhibition1->PI3K Inhibition2->AKT Inhibition3->BetaCatenin

Caption: Mechanism of Action of this compound in Prostate Cancer Cells.

Experimental_Workflow cluster_assays Cellular and Molecular Assays start Start: Prostate Cancer Cell Lines (e.g., LNCaP, PC3, DU145) culture Cell Culture start->culture treatment Treatment with this compound (Dose-Response and Time-Course) culture->treatment viability Cell Viability/Proliferation (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion: Efficacy and Mechanism of this compound data_analysis->end

Caption: General Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound on prostate cancer cell lines, based on methodologies reported in the literature.

Cell Culture

Prostate cancer cell lines (e.g., LNCaP, PC3, DU145, 22Rv1) are maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For taxane-resistant cell lines like PC3-TxR and DU145-TxR, a low concentration of the taxane (e.g., paclitaxel) may be maintained in the culture medium to preserve the resistance phenotype.[3]

Cell Viability Assays (MTT and CCK-8)
  • Seeding: Cells are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and/or combination agents.

  • Incubation: Cells are incubated with the treatments for a specified period, typically 24 to 96 hours.

  • Reagent Addition:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The medium is then removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).

    • CCK-8 Assay: CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated for 1-4 hours.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., FASN, p-Akt, Akt, β-catenin, PARP, AR, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment and Collection: Cells are treated with this compound for the desired time. Both adherent and floating cells are collected.

  • Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising FASN inhibitor with significant preclinical activity in a range of prostate cancer cell line models. Its ability to inhibit key survival pathways, induce apoptosis, and synergize with existing chemotherapies, particularly in resistant settings, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of FASN inhibition in prostate cancer and advance the clinical development of agents like this compound. Further investigation into predictive biomarkers of response and optimal combination strategies will be crucial for translating the preclinical promise of this compound into clinical benefit for patients with prostate cancer.

References

TVB-3166: A Deep Dive into its Antiviral Mechanism Against Human Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The global threat of coronavirus pandemics necessitates the development of novel antiviral strategies. One promising avenue of research is the targeting of host cellular pathways that are essential for viral replication. This technical guide focuses on TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its demonstrated antiviral activity against human coronaviruses, including SARS-CoV-2. By inhibiting FASN, this compound disrupts a critical post-translational modification of the viral Spike protein, known as S-acylation or palmitoylation, thereby impeding viral entry and propagation. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in the antiviral effect of this compound.

Mechanism of Action: Targeting Host Lipid Metabolism

Coronaviruses are enveloped viruses that rely heavily on host cellular machinery for their replication and pathogenesis. A key host enzyme, Fatty Acid Synthase (FASN), has been identified as a critical dependency factor for numerous viruses, including human coronaviruses.[1][2] FASN is the central enzyme in the de novo synthesis of fatty acids, primarily producing palmitate.[2][3] This palmitate can then be utilized for various cellular processes that viruses co-opt for their own benefit, including the formation of viral replication complexes, energy production, and the post-translational modification of viral and host proteins.[1][4]

This compound is a small molecule inhibitor that potently and selectively targets FASN.[5][6][7] Its primary antiviral mechanism against coronaviruses lies in its ability to prevent the S-acylation of the Spike (S) glycoprotein.[8][9] The Spike protein, essential for viral entry into host cells, undergoes S-acylation on cysteine residues located in its cytoplasmic tail.[10][11] This lipid modification is crucial for efficient membrane fusion and viral spread.[10][11] By inhibiting FASN, this compound reduces the cellular pool of palmitoyl-CoA, the substrate for S-acylation, thereby preventing this critical modification of the Spike protein and ultimately attenuating viral infectivity.[10][11]

Quantitative Efficacy Data

The antiviral activity of this compound against various human coronaviruses has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Parameter Value Assay Details Reference
IC50 (FASN) 42 nMIn vitro biochemical assay[5][8]
IC50 (Cellular Palmitate Synthesis) 60 nMCellular assay[8]
EC50 (SARS-CoV-2-mNG) 11 nMFluorescence-based viral infection assay[5]

Table 1: Potency of this compound

Virus Cell Line Treatment Effect Reference
Human Coronavirus 229E (HCoV-229E)MRC-50.2 µM this compound≈ 85-86% reduction in plaque formation[10][11][12]
SARS-CoV-2HEK293 A2T20.1 µM or 1 µM this compound≈ 70% decrease in infection[8][12]
Respiratory Syncytial Virus (RSV)A549This compound250-fold reduction in infectious progeny[3]
Parainfluenza 3 (PIV3)HEp2This compound275-fold reduction in infectious progeny[3]
Human Rhinovirus 16 (HRV16)HeLaTVB-2722 (related compound)40-fold reduction in infectious progeny[3]

Table 2: In Vitro Antiviral Activity of this compound

Animal Model Virus Treatment Outcome Reference
A/J MiceMurine Hepatitis Virus (MHV)-S (lethal dose)30 mg/kg this compound daily (oral gavage)Promoted survival and recovery[10][11][12]
BALB/c MiceRespiratory Syncytial Virus (RSV)-A (Long)This compound (oral administration)9 to 21-fold reduction in lung viral titers[3]

Table 3: In Vivo Efficacy of this compound

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral activity of this compound.

Cell Culture and Viral Infections
  • Cell Lines:

    • HEK293T and HEK293 A2T2 (expressing ACE2 and TMPRSS2): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS).[8]

    • MRC-5: Used for HCoV-229E plaque assays.[10][11]

    • A549 (human lung epithelial cells): Used for Respiratory Syncytial Virus (RSV) studies.[3]

  • Viruses:

    • SARS-CoV-2 (Strain SB3): Infections were performed at a multiplicity of infection (MOI) of 0.1 in DMEM for 1 hour.[8]

    • Human Coronavirus 229E (HCoV-229E): Infections were performed at an MOI of 0.005 for 2 hours.[8]

    • Murine Hepatitis Virus (MHV)-S: Used for in vivo mouse studies.[12]

In Vitro Antiviral Assays
  • Plaque Assay (HCoV-229E):

    • MRC-5 cells were infected with HCoV-229E.

    • After viral adsorption, cells were washed and overlaid with media containing this compound (e.g., 0.2 µM) or DMSO as a control.

    • Cells were incubated for several days to allow for plaque formation.

    • Plaques were visualized and quantified to determine the effect of the compound on viral spread.[10][11]

  • Immunofluorescence Assay (SARS-CoV-2):

    • HEK293 A2T2 cells were plated on coverslips and infected with SARS-CoV-2.

    • At 6 hours post-infection, the media was replaced with fresh media containing this compound (0.1 µM or 1 µM) or DMSO.[8]

    • After 18 hours of incubation, cells were fixed with 4% paraformaldehyde (PFA).[8]

    • Cells were permeabilized and stained for the SARS-CoV-2 nucleocapsid protein using a specific antibody.

    • Infection was quantified by confocal microscopy.[12]

  • Acyl-Biotinyl Exchange (ABE) Assay (to detect S-acylation):

    • HEK293T cells were transfected to express the coronavirus Spike protein.

    • Cells were treated with this compound or a control overnight.

    • Cell lysates were subjected to the ABE assay, which involves the specific capture of S-acylated proteins on a resin.

    • The captured proteins were then analyzed by immunoblotting to detect changes in Spike protein S-acylation.[10][12]

In Vivo Murine Model of Coronavirus Infection
  • Juvenile A/J mice were infected intranasally with a lethal dose of Murine Hepatitis Virus (MHV)-S.[12]

  • Mice were randomly assigned to treatment groups and received either this compound (30 mg/kg) or a solvent control daily by oral gavage, starting on the day of infection.[8]

  • The health of the mice was monitored daily, recording indicators such as body weight, temperature, and activity levels.[12]

  • Survival was tracked over the course of the experiment to determine the efficacy of the treatment.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Host Cell cluster_1 Coronavirus AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN Substrate Palmitate Palmitate FASN->Palmitate Product PalmitoylCoA Palmitoyl-CoA Palmitate->PalmitoylCoA ZDHHC ZDHHC Acyltransferases PalmitoylCoA->ZDHHC AcylatedSpike S-Acylated Spike Protein ZDHHC->AcylatedSpike S-Acylates TVB3166 This compound TVB3166->FASN Inhibits Spike Spike Protein (Unacylated) Spike->AcylatedSpike MembraneFusion Membrane Fusion & Viral Entry AcylatedSpike->MembraneFusion Enables

Figure 1: Mechanism of action of this compound.

cluster_0 In Vitro Antiviral Assay Workflow Start Seed Cells (e.g., HEK293 A2T2) Infect Infect with Coronavirus Start->Infect Treat Treat with this compound or DMSO (Control) Infect->Treat Incubate Incubate (e.g., 18-24h) Treat->Incubate Analyze Analyze Viral Spread (e.g., Immunofluorescence, Plaque Assay) Incubate->Analyze Result Quantify Reduction in Infection Analyze->Result

Figure 2: General workflow for in vitro antiviral assays.

cluster_1 In Vivo Efficacy Study Workflow Start Infect Mice with Lethal Dose of MHV Treat Administer this compound or Vehicle Control Daily Start->Treat Monitor Monitor Health (Weight, Temperature) Treat->Monitor Endpoint Record Survival Data Monitor->Endpoint Result Compare Survival Curves Endpoint->Result

Figure 3: Workflow for in vivo efficacy studies in a mouse model.

Conclusion and Future Directions

This compound represents a promising host-targeted antiviral candidate for the treatment of human coronavirus infections. Its mechanism of action, centered on the inhibition of FASN and the subsequent disruption of Spike protein S-acylation, offers a potential advantage in overcoming viral resistance, as the target is a host enzyme rather than a viral protein. The robust in vitro and in vivo data demonstrate its potential to significantly reduce viral replication and improve disease outcomes.

Further research is warranted to fully elucidate the therapeutic potential of FASN inhibitors like this compound. This includes:

  • Evaluation against a broader range of coronavirus variants and other respiratory viruses.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

  • Assessment of the potential for combination therapies with direct-acting antivirals.

The continued investigation of host-targeted therapies such as this compound is a critical component of a comprehensive strategy to combat current and future coronavirus threats.

References

TVB-3166: A Deep Dive into its Selectivity for Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). A critical enzyme in de novo lipogenesis, FASN is a key therapeutic target in oncology and metabolic diseases. This document outlines the selectivity of this compound for FASN over other enzymes, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Potency

This compound demonstrates high potency against its primary target, Fatty Acid Synthase. The following table summarizes the key inhibitory concentrations (IC50) obtained from biochemical and cellular assays. While extensive screening data against a broad panel of other enzymes is not publicly available, the consistent potency observed in both isolated enzyme and cellular contexts underscores its targeted activity.

TargetAssay TypeIC50 (nM)Reference
FASNBiochemical Assay42[1]
Palmitate SynthesisCellular Assay81[1]

Note: The selectivity of this compound is often described as high in the literature, differentiating it from earlier FASN inhibitors with known off-target effects.[2] However, a comprehensive quantitative selectivity panel against a broad range of kinases and other metabolic enzymes has not been published in the reviewed literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the core signaling pathways affected by FASN inhibition and the experimental workflow for assessing its cellular activity.

FASN_Pathway cluster_upstream Upstream Substrates cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Molecules Signaling Molecules Palmitate->Signaling Molecules TVB3166 This compound TVB3166->FASN Inhibition

Fatty Acid Synthesis Pathway and Inhibition by this compound.

Signaling_Pathways cluster_FASN FASN Inhibition cluster_PI3K PI3K/AKT/mTOR Pathway cluster_beta_catenin β-catenin Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibition PI3K PI3K FASN->PI3K Modulation beta_catenin β-catenin FASN->beta_catenin Modulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression TCF_LEF->Gene_Expression

Downstream Signaling Pathways Modulated by FASN Inhibition.

Cellular_Assay_Workflow start Start seed_cells Seed Cells in 96-well plates start->seed_cells add_compounds Add this compound and [1-13C]acetate seed_cells->add_compounds incubate Incubate for 18 hours add_compounds->incubate wash_saponify Wash and Saponify Cells incubate->wash_saponify neutralize_prepare Neutralize and Prepare for LC-MS wash_saponify->neutralize_prepare lc_ms LC-MS Analysis of 13C-Palmitate neutralize_prepare->lc_ms end End lc_ms->end

Experimental Workflow for Cellular Palmitate Synthesis Assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

FASN Biochemical Assay

This assay quantifies the direct inhibitory effect of this compound on purified FASN enzyme activity.

Objective: To determine the IC50 value of this compound against purified FASN enzyme.

Principle: The activity of FASN is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm, which is a required cofactor for the fatty acid synthesis reaction.

Materials:

  • Purified recombinant human FASN enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of substrates (Acetyl-CoA, Malonyl-CoA) and cofactor (NADPH) in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add assay buffer, purified FASN enzyme, and varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of Acetyl-CoA, Malonyl-CoA, and NADPH to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Readings are typically taken every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Palmitate Synthesis Assay

This assay measures the ability of this compound to inhibit the synthesis of new fatty acids within a cellular context.

Objective: To determine the cellular IC50 value of this compound for the inhibition of de novo palmitate synthesis.

Principle: Cells are incubated with a stable isotope-labeled precursor, [1-¹³C]acetate. The incorporation of the ¹³C label into newly synthesized palmitate is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • [1-¹³C]acetate

  • 96-well cell culture plates

  • Reagents for cell lysis and saponification (e.g., sodium hydroxide)

  • Reagents for sample extraction (e.g., organic solvents)

  • Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

  • Cell Seeding: Seed cells into 96-well culture plates and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound and a fixed concentration of [1-¹³C]acetate (e.g., 1 mM).

  • Incubation: Incubate the cells for a defined period (e.g., 18 hours) to allow for the synthesis and labeling of new fatty acids.

  • Cell Lysis and Saponification: Wash the cells to remove excess labeled precursor. Lyse the cells and saponify the lipids by adding a strong base (e.g., sodium hydroxide) and heating.

  • Sample Preparation: Neutralize the samples and extract the fatty acids using an appropriate organic solvent. Dry down the organic phase and reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the samples onto an LC-MS system. Separate the fatty acids by reverse-phase chromatography and detect the mass-to-charge ratio of both unlabeled (¹²C) and labeled (¹³C) palmitate.

  • Data Analysis: Determine the amount of ¹³C-labeled palmitate relative to the total palmitate for each inhibitor concentration. Calculate the percentage of inhibition of de novo palmitate synthesis and determine the cellular IC50 value by plotting the inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of FASN with demonstrated activity in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of FASN, leading to the downstream modulation of critical signaling pathways implicated in cancer cell growth and survival. While its selectivity profile is described as favorable, a comprehensive public dataset comparing its activity against a wide range of other enzymes is currently unavailable. The detailed protocols provided herein offer a foundation for the further investigation and characterization of this and other FASN inhibitors.

References

An In-depth Technical Guide to the Reversible Inhibition of Fatty Acid Synthase by TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the de novo synthesis of palmitate. In numerous cancer types, FASN is significantly overexpressed and correlates with tumor progression, chemoresistance, and poor patient survival. This dependency on endogenous lipid synthesis presents a compelling therapeutic window for cancer treatment. TVB-3166 is a potent, selective, reversible, and orally-available small molecule inhibitor of FASN. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of FASN.[1][2] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[3] In cancer cells, this synthesized palmitate is essential for numerous functions:

  • Membrane Synthesis: Provides building blocks for the rapidly proliferating cell membranes.

  • Protein Modification: Required for protein palmitoylation, a post-translational modification crucial for protein localization and function, including that of oncogenic proteins.

  • Signaling Platforms: Essential for the integrity of lipid rafts, specialized membrane microdomains that concentrate signaling proteins and facilitate oncogenic pathway activation.[4][5]

By inhibiting FASN, this compound depletes the intracellular pool of newly synthesized palmitate. This leads to a cascade of anti-neoplastic effects, including the disruption of lipid raft architecture, inhibition of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and Wnt/β-catenin, induction of cell cycle arrest, and ultimately, apoptosis in tumor cells.[3][4] A key characteristic of this compound is its reversible mode of inhibition, which contributes to its tolerability profile.[3][4] Furthermore, its efficacy is specifically targeted towards cancer cells, which are highly dependent on de novo lipogenesis, while normal cells, which primarily utilize circulating lipids, are largely unaffected.[3][5]

Quantitative Data Presentation

The efficacy of this compound has been quantified across biochemical, cellular, and cell viability assays. The following tables summarize the key inhibitory concentrations (IC50).

Table 1: Biochemical and Cellular IC50 Values for this compound

Assay TypeTarget/Process MeasuredIC50 Value (nM)Reference(s)
Biochemical Assay Human FASN Enzymatic Activity42 nM[2][3][4][6]
Cellular Assay De Novo Palmitate Synthesis81 nM[3][4][6]

Table 2: Cell Viability IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)Reference(s)
CALU-6 Non-Small-Cell Lung Cancer100 nM[4][6]

Note: A broader panel of 90 different tumor cell lines showed a range of sensitivities to this compound, with CALU-6 being among the most sensitive.[4]

Signaling and Logic Diagrams

The following diagrams illustrate the core concepts of FASN signaling, its inhibition by this compound, and the experimental logic for its evaluation.

FASN_Signaling_Pathway cluster_upstream Upstream Substrates cluster_fasn FASN Enzymatic Activity cluster_downstream Downstream Cellular Functions cluster_inhibitor Pharmacological Intervention cluster_outcome Therapeutic Outcome AcetylCoA Acetyl-CoA FASN FASN (Fatty Acid Synthase) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Palmitate De Novo Palmitate FASN->Palmitate Catalyzes Apoptosis Apoptosis FASN->Apoptosis Inhibition Leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Maintains Signaling PI3K/AKT/mTOR Wnt/β-catenin Signaling LipidRafts->Signaling Enables Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes TVB3166 This compound TVB3166->FASN Inhibits GrowthInhibition Tumor Growth Inhibition Experimental_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_process 3. Sample Processing cluster_analysis 4. Data Analysis c1 Seed cancer cells in culture plates c2 Allow cells to adhere (e.g., 24 hours) c1->c2 t1 Treat cells with varying concentrations of this compound c2->t1 t2 Add stable isotope tracer (e.g., ¹³C-Acetate) t1->t2 t3 Incubate for a defined period (e.g., 18-24 hours) t2->t3 p1 Wash cells and harvest t3->p1 p2 Perform lipid extraction p1->p2 a1 Analyze extracts via Mass Spectrometry (MS) p2->a1 a2 Quantify ¹³C-labeled palmitate levels a1->a2 a3 Calculate IC50 for palmitate synthesis inhibition a2->a3 Logical_Relationship FASN_Cancer Premise: Many cancers exhibit FASN overexpression and dependency on de novo lipogenesis for survival. Hypothesis Hypothesis: Inhibiting FASN is a viable therapeutic strategy against these cancers. FASN_Cancer->Hypothesis Leads to Intervention Intervention: Administer this compound, a potent and selective FASN inhibitor. Hypothesis->Intervention Justifies Mechanism Mechanism of Action: This compound blocks FASN, leading to palmitate depletion. Intervention->Mechanism Results in Consequence Cellular Consequences: - Disrupted lipid rafts - Inhibited oncogenic signaling - Cell cycle arrest Mechanism->Consequence Causes Outcome Therapeutic Outcome: - Selective apoptosis of tumor cells - Inhibition of tumor growth Consequence->Outcome Induces

References

TVB-3166: A Comprehensive Technical Guide to its In Vitro Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fatty Acid Synthase (FASN) inhibitor, TVB-3166, with a focus on its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. This document details the experimental methodologies used to determine these values and explores the underlying signaling pathways affected by this potent anti-cancer agent.

Core Efficacy Data: IC50 Values of this compound

The potency of this compound has been evaluated through various in vitro assays, including direct enzyme inhibition, assessment of cellular metabolic function, and cell viability. The IC50 values, representing the concentration of the inhibitor required to reduce a specific biological activity by half, are summarized below.

Assay TypeCell Line/TargetTissue of OriginIC50 Value (nM)Reference
Biochemical Assay Purified Human FASN-42[1]
Palmitate Synthesis HeLa-OhioCervical Cancer81[1]
CALU-6Non-Small Cell Lung Cancer81[1]
Cell Viability CALU-6Non-Small Cell Lung Cancer61
Cell Death CALU-6Non-Small Cell Lung Cancer100[1]
General Sensitivity 90 Cancer Cell LinesVarious20 - 200[1]

It is noteworthy that studies on a panel of 90 different tumor cell lines have demonstrated a dose-dependent induction of cell death with this compound in the range of 20-200 nM.[1] Furthermore, investigations into various cancer cell lines, including ovarian (OVCAR-8), colorectal (COLO-205), and prostate (22Rv1), have shown a spectrum of sensitivity to this compound, with OVCAR-8 and COLO-205 exhibiting heightened sensitivity in colony growth assays compared to 22Rv1.[1]

Experimental Protocols

The determination of IC50 values and the elucidation of the mechanism of action of this compound rely on a variety of standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Cell Viability and IC50 Determination: CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Principle: This homogeneous "add-mix-measure" assay involves the addition of a single reagent to cultured cells. This reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present. The amount of ATP is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 72 or 96 hours). Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Detection: Annexin V Staining by Flow Cytometry

Annexin V staining is a standard method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

    • Collect both the detached and adherent cells by centrifugation.

  • Staining:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add FITC-conjugated Annexin V to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add PI to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanism of Action

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a compound like this compound in a cancer cell line.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding cell_treatment Incubate Cells with this compound cell_seeding->cell_treatment serial_dilution Serial Dilution of this compound serial_dilution->cell_treatment add_reagent Add CellTiter-Glo Reagent cell_treatment->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence calculate_viability Calculate % Viability measure_luminescence->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for IC50 determination using a cell viability assay.

Signaling Pathway of FASN Inhibition by this compound

This compound exerts its anti-cancer effects by inhibiting FASN, which in turn disrupts multiple downstream signaling pathways crucial for cancer cell survival and proliferation.

G TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate De Novo Palmitate Synthesis TVB3166->Palmitate Proliferation Cell Proliferation & Survival TVB3166->Proliferation inhibits Apoptosis Apoptosis TVB3166->Apoptosis induces FASN->Palmitate catalyzes LipidRafts Lipid Raft Integrity Palmitate->LipidRafts maintains Palmitate->Proliferation PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT activates BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin activates PI3K_AKT->Proliferation promotes BetaCatenin->Proliferation promotes

Caption: Simplified signaling pathway of FASN inhibition by this compound.

References

The FASN Inhibitor TVB-3166: A Technical Guide to its Impact on Cellular Palmitate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its consequential effects on cellular palmitate synthesis and downstream oncogenic signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Mechanism of Action

This compound is an orally-available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2] FASN is frequently overexpressed in various cancer types, where it plays a critical role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, thus supporting rapid cell proliferation and survival.[3][4] this compound exerts its anti-tumor effects by directly inhibiting the keto-reductase enzymatic function of FASN, thereby blocking the synthesis of palmitate.[1] This inhibition leads to a cascade of downstream effects, including the disruption of lipid raft architecture, inhibition of critical signaling pathways, and ultimately, induction of apoptosis in tumor cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting FASN and cellular palmitate synthesis, as well as its impact on tumor cell viability.

Parameter Cell Line IC50 Value Reference
Biochemical FASN Inhibition -42 nM[1][5]
Cellular Palmitate Synthesis Inhibition HeLa60 nM[1]
CALU-681 nM[1]
Cell Viability (Apoptosis Induction) CALU-6100 nM[1]

Table 1: IC50 Values of this compound

Cell Line Treatment Concentration Duration Effect Reference
CALU-6, COLO-205, OVCAR-8, 22Rv10.02, 0.2, 2.0 µM96 hoursDose-dependent increase in PARP cleavage (apoptosis marker)[1]
COLO-205, A5490.2 µM48 hoursInhibition of TCF promoter-driven luciferase expression (β-catenin pathway)[1]
COLO-205, A5490.2 µM96 hoursDose-dependent inhibition of β-catenin S675 phosphorylation[1]

Table 2: Effects of this compound on Downstream Signaling and Apoptosis

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on cellular palmitate synthesis and downstream signaling.

Cellular Palmitate Synthesis Assay

This assay measures the rate of de novo palmitate synthesis in cells by tracing the incorporation of a labeled precursor.

Materials:

  • Cell line of interest (e.g., HeLa, CALU-6)

  • Complete cell culture medium

  • This compound

  • ¹³C-labeled acetate or ¹³C-labeled glucose

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Mass spectrometer

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat the cells with a dose range of this compound for a specified period (e.g., 18 hours).

  • During the last few hours of treatment, supplement the culture medium with ¹³C-labeled acetate or ¹³C-labeled glucose.

  • Following incubation, wash the cells with phosphate-buffered saline (PBS).

  • Perform a lipid extraction using appropriate organic solvents.

  • Analyze the lipid extracts by mass spectrometry to quantify the amount of ¹³C-labeled palmitate.

  • Calculate the dose-dependent inhibition of palmitate synthesis and determine the IC50 value.[1]

Western Blot Analysis for Signaling Proteins

This protocol is used to assess the impact of this compound on the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cell lines (e.g., CALU-6, COLO-205, OVCAR-8, 22Rv1)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against target proteins (e.g., FASN, p-AKT (S473), p-RPS6, cleaved PARP, p-β-catenin (S675), β-catenin)

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Treat cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) for a designated time (e.g., 96 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins overnight.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.

G TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Inhibits Apoptosis Apoptosis TVB3166->Apoptosis Induces Palmitate De Novo Palmitate Synthesis FASN->Palmitate Catalyzes LipidRafts Lipid Raft Architecture Palmitate->LipidRafts Maintains PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Supports TumorGrowth Tumor Cell Growth and Survival PI3K_AKT->TumorGrowth Promotes BetaCatenin->TumorGrowth Promotes

Caption: Mechanism of action of this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest LipidExtraction Lipid Extraction Harvest->LipidExtraction WesternBlot Western Blot Harvest->WesternBlot MassSpec Mass Spectrometry LipidExtraction->MassSpec PalmitateLevels Quantify Palmitate Synthesis MassSpec->PalmitateLevels SignalingChanges Assess Signaling Pathway Changes WesternBlot->SignalingChanges

Caption: Experimental workflow for assessing this compound effects.

Downstream Consequences of FASN Inhibition by this compound

The inhibition of de novo palmitate synthesis by this compound triggers a series of downstream events that are detrimental to cancer cell survival.

  • Disruption of Lipid Rafts: Palmitate is a crucial component of cellular membranes, particularly lipid rafts, which are microdomains rich in signaling proteins. By depleting palmitate, this compound disrupts the integrity of these rafts, leading to the mislocalization and impaired function of raft-associated signaling molecules.[1][3]

  • Inhibition of Pro-Survival Signaling: The disruption of lipid rafts and the direct impact on protein palmitoylation lead to the inhibition of key oncogenic signaling pathways.

    • PI3K-AKT-mTOR Pathway: This pathway, central to cell growth, proliferation, and survival, is downregulated following this compound treatment, as evidenced by decreased phosphorylation of AKT and its downstream effector, RPS6.[1]

    • β-catenin Pathway: this compound has been shown to inhibit the transcriptional activity of the β-catenin pathway and reduce the phosphorylation of β-catenin at serine 675, a modification associated with its stability and nuclear localization.[1]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells. This is demonstrated by the cleavage of PARP, a hallmark of apoptosis, in various tumor cell lines treated with this compound.[1] Importantly, this compound shows selectivity for tumor cells, with minimal effects on normal cells.[2][3]

Conclusion

This compound is a potent and selective inhibitor of FASN that effectively blocks cellular palmitate synthesis. This primary action initiates a cascade of anti-tumor effects, including the disruption of membrane lipid rafts and the inhibition of critical pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin. The comprehensive data presented in this guide underscore the therapeutic potential of FASN inhibition with this compound as a promising strategy in oncology. Further research is warranted to explore its efficacy in various cancer subtypes and in combination with other therapeutic agents.

References

The Preclinical Profile of TVB-3166: A Potent and Selective FASN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TVB-3166 is an orally available, potent, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Overexpression of FASN is a hallmark of many human cancers and is associated with tumor progression, metastasis, and poor patient prognosis.[2][3] This technical guide provides a comprehensive overview of the preclinical studies and findings for this compound, focusing on its mechanism of action, anti-tumor activity, and effects on key signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Core Findings and Quantitative Data

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models. Its primary mechanism of action is the inhibition of FASN, which leads to a depletion of cellular palmitate, a critical component for membrane synthesis, energy storage, and protein modification.[2][4] This disruption of lipid metabolism selectively induces apoptosis in cancer cells while having minimal effect on normal cells.[2]

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionReference
Biochemical FASN IC50 42 nMCell-free biochemical assay[1]
Cellular Palmitate Synthesis IC50 81 nMCellular assay[1]
Cellular Viability IC50 (CALU-6) 0.10 µMNon-small-cell lung tumor cells[1]
Table 2: In Vivo Xenograft Studies with this compound
Tumor ModelDosing RegimenOutcomeReference
Various human cancer xenografts 30-100 mg/kg/day, oral gavageDose-dependent inhibition of tumor growth[1]
Non-small-cell lung cancer PDX 60 mg/kg/day, oral gavageSignificant tumor growth inhibition[4]

Mechanism of Action and Signaling Pathways

The anti-tumor effects of this compound extend beyond simple inhibition of lipogenesis. Preclinical studies have revealed that FASN inhibition by this compound modulates critical oncogenic signaling pathways.

PI3K-AKT-mTOR Pathway

This compound treatment has been shown to inhibit the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] This is evidenced by reduced phosphorylation of key downstream effectors of this pathway.[4]

PI3K_AKT_mTOR_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate FASN->Palmitate produces PI3K PI3K Palmitate->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Beta_Catenin_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitoylation Protein Palmitoylation FASN->Palmitoylation enables Wnt_Signal Wnt Signaling Components Palmitoylation->Wnt_Signal modulates BetaCatenin β-catenin Wnt_Signal->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Xenograft_Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Procedure Cell_Culture Cancer Cell Culture Harvest Cell Harvest & Counting Cell_Culture->Harvest Injection Subcutaneous Injection into Mice Harvest->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle Treatment Randomization->Treatment Measurement Tumor & Body Weight Measurement Treatment->Measurement Endpoint Study Endpoint Measurement->Endpoint Regularly

References

Methodological & Application

Application Notes and Protocols for TVB-3166 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is the key enzyme responsible for the synthesis of palmitate, a saturated fatty acid crucial for various cellular processes.[2][4] In many cancer types, FASN is overexpressed and has been linked to tumor progression, chemoresistance, and poor patient prognosis.[3][5] this compound exerts its anti-tumor effects by inhibiting FASN, leading to the disruption of lipid metabolism, interference with cellular signaling pathways, and induction of apoptosis in cancer cells, while having minimal impact on normal cells.[2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound is a reversible inhibitor of FASN.[1][6][3] By blocking the activity of this enzyme, this compound reduces the intracellular levels of palmitate and other saturated fatty acids.[3] This disruption of lipid synthesis has several downstream consequences:

  • Disruption of Lipid Rafts: The inhibition of FASN alters the composition of cellular membranes, particularly lipid rafts. This disruption can affect the localization and function of membrane-associated proteins.[3][4]

  • Inhibition of Signaling Pathways: this compound has been shown to inhibit key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[2][3][4][5]

  • Induction of Apoptosis: The cellular stress caused by the inhibition of fatty acid synthesis and disruption of signaling pathways ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][3][4][7]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.

ParameterIC50 ValueReference
Biochemical FASN Inhibition42 nM[1][6]
Cellular Palmitate Synthesis81 nM[1]
Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
CALU-6Non-Small-Cell LungCell Viability0.10 µM (IC50)7 days[1][3]
Multiple (90 cell lines)Various Solid and HematopoieticCell Viability0.2 µM7 days[3]
CALU-6, COLO-205, OVCAR-8, 22Rv1Lung, Colon, Ovarian, ProstateWestern Blot (PARP cleavage)0.02 - 2.0 µM4 days[8]
SCC-9 ZsG, LN-1AOral Squamous Cell CarcinomaMTT Assay (Viability)Significant reductionNot specified[7]
Colorectal Cancer Cell LinesColorectal CancerProliferation Assay0.2 µM7 days[9]
HEK293T-hACE2, Caco-2, MEF-hACE2Not applicable (viral infection)SARS-CoV-2 Infection11 nM (EC50)16 hours pre-treatment[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., CALU-6)

  • Complete growth medium (e.g., Advanced MEM with 1% charcoal-stripped FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 7 days).[8]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition

This protocol allows for the investigation of this compound's effect on key proteins in signaling pathways like PI3K-AKT-mTOR.

Materials:

  • Cancer cell line of interest (e.g., CALU-6, COLO-205)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (S473), anti-AKT, anti-p-RPS6, anti-PARP, anti-FASN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) and a vehicle control for the desired duration (e.g., 96 hours).[3]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Visualizations

TVB_3166_Signaling_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis inhibition induces LipidRafts Lipid Raft Integrity Palmitate->LipidRafts maintains PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin supports CellGrowth Tumor Cell Growth & Proliferation PI3K_AKT_mTOR->CellGrowth promotes BetaCatenin->CellGrowth promotes TVB_3166_Experimental_Workflow Start Start: Select Cancer Cell Line Culture Cell Culture and Seeding (e.g., 96-well or 6-well plates) Start->Culture Treatment This compound Treatment (Dose-response and time-course) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (e.g., p-AKT, PARP cleavage) Treatment->Western DataAnalysis Data Analysis (IC50 determination, pathway analysis) Viability->DataAnalysis Western->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Application Notes and Protocols for TVB-3166 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3166 is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancer types. Inhibition of FASN by this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt oncogenic signaling pathways in cancer cells, making it a promising candidate for anti-cancer therapy. These application notes provide a comprehensive overview of the in vitro use of this compound, including effective concentrations, detailed experimental protocols for key assays, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting FASN, which catalyzes the synthesis of palmitate.[1] This inhibition leads to a cascade of downstream cellular events:

  • Disruption of Lipid Rafts: FASN inhibition alters the lipid composition of cell membranes, leading to the disorganization of lipid rafts. This disrupts the localization and function of raft-associated signaling proteins.[2][3]

  • Inhibition of Signaling Pathways: this compound has been shown to inhibit the PI3K-AKT-mTOR and β-catenin signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[1][4]

  • Induction of Apoptosis: By disrupting cellular metabolism and signaling, this compound treatment leads to the induction of apoptosis in cancer cells.[2][5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

TVB3166_Pathway TVB3166 This compound FASN Fatty Acid Synthase (FASN) TVB3166->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Maintains PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR Supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Supports CellGrowth Cell Proliferation & Survival PI3K_AKT_mTOR->CellGrowth Promotes BetaCatenin->CellGrowth Promotes CellGrowth->Apoptosis Inhibition leads to

Caption: Signaling pathway of FASN inhibition by this compound.

Quantitative Data Summary

The effective concentration of this compound in vitro can vary depending on the cell line and the specific assay. The following tables summarize key quantitative data from published studies.

Table 1: IC50 and EC50 Values for this compound

ParameterCell Line/AssayIC50/EC50 ValueReference
FASN Biochemical AssayCell-free42 nM[6][7]
Cellular Palmitate Synthesis-81 nM[6][7]
Cell Viability (CALU-6)Non-small-cell lung cancer100 nM[8][9]
SARS-CoV-2 InhibitionHEK293T-hACE211 nM[10]

Table 2: Effective Concentration Ranges of this compound in In Vitro Assays

Assay TypeCell Line(s)Concentration RangeTreatment DurationReference(s)
Cell ViabilityVarious solid and hematopoietic tumor cell lines20 - 200 nM7 days[2][8]
Western BlotCALU-6, COLO-205, OVCAR-8, 22Rv120 nM - 2 µM96 hours[8]
Apoptosis InductionCALU-6, 22Rv1~100 - 200 nM72 - 96 hours[8]
Lipid Raft DisruptionCOLO-205, CALU-6Not specified96 hours[8]
Gene Expression AnalysisPANC-1, 22Rv1100 nM - 1 µMNot specified[8]

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies profiling the sensitivity of tumor cell lines to this compound.[2][11]

Workflow Diagram:

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound (dose range) Incubate1->Treat Incubate2 Incubate for 7 days Treat->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Incubate3 Incubate and measure luminescence AddReagent->Incubate3 Analyze Analyze data (IC50 calculation) Incubate3->Analyze

Caption: Workflow for Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Advanced MEM media with 1% charcoal-stripped FBS

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density optimized for logarithmic growth over the 7-day treatment period.

  • Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. A typical concentration range is 20 nM to 200 nM.[2][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 7 days.

  • Assay: On day 7, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression and signaling pathways.[8]

Workflow Diagram:

Western_Blot_Workflow Start Seed and treat cells with this compound Lyse Lyse cells and collect protein Start->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify Prepare Prepare samples for SDS-PAGE Quantify->Prepare Electrophoresis SDS-PAGE Prepare->Electrophoresis Transfer Transfer to membrane (PVDF) Electrophoresis->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with secondary antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect Detect with ECL and image Wash2->Detect End Analyze results Detect->End

Caption: Workflow for Western Blot Analysis.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture dishes and allow them to adhere. Treat with this compound at desired concentrations (e.g., 0.02, 0.2, or 2.0 µM) for 96 hours.[8]

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.

Lipid Raft Analysis by Fluorescence Microscopy

This protocol is to visualize the disruption of lipid rafts upon this compound treatment.[2]

Workflow Diagram:

Lipid_Raft_Workflow Start Seed cells on coverslips and treat with this compound Fix Fix cells with paraformaldehyde Start->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block PrimaryAb Incubate with primary antibody (e.g., anti-N-Ras) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with fluorescent secondary antibody and FITC-Cholera Toxin B Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mount Mount coverslips Wash2->Mount Image Image with confocal microscope Mount->Image

Caption: Workflow for Lipid Raft Analysis.

Materials:

  • Cancer cell lines (e.g., COLO-205, CALU-6)

  • This compound

  • Glass coverslips

  • 4% Paraformaldehyde

  • 0.1% Triton X-100 in PBS

  • 1% BSA in PBS (blocking buffer)

  • Primary antibody against a lipid raft-associated protein (e.g., anti-N-Ras)

  • Fluorescently-labeled secondary antibody

  • FITC-conjugated Cholera Toxin B subunit (to label GM1, a lipid raft marker)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a culture dish. Treat with this compound for 96 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes on ice.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-N-Ras) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Staining: Incubate with a fluorescently-labeled secondary antibody and FITC-conjugated Cholera Toxin B subunit for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a confocal microscope. Disruption of the ring-like staining of Cholera Toxin B and mislocalization of the raft-associated protein indicate lipid raft disruption.

Conclusion

This compound is a valuable tool for studying the role of FASN in cancer biology. The protocols and data presented here provide a foundation for researchers to design and execute in vitro experiments to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for TVB-3166 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in preclinical in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various disease contexts, particularly in oncology and virology.

Mechanism of Action

This compound is an orally available, reversible inhibitor of FASN, the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1][2][3] By blocking FASN, this compound disrupts de novo lipogenesis, a metabolic pathway often upregulated in cancer cells and required for viral replication.[4][5][6] This inhibition leads to a cascade of downstream effects, including the disruption of lipid raft architecture, inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin, and ultimately, the induction of apoptosis in tumor cells.[2][5][6][7]

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various published in vivo mouse model studies.

Mouse ModelCancer/Disease TypeThis compound DosageAdministration RouteVehicleTreatment ScheduleKey Findings
XenograftNon-Small Cell Lung Cancer (NSCLC)30, 60, 100 mg/kgOral gavageNot specifiedOnce daily for 20 daysDose-dependent tumor growth inhibition.[8]
XenograftColorectal Cancer (CRC) Patient-Derived Xenograft (PDX)Not specified for this compound, but a newer analog TVB-3664 was used.Not specifiedNot specifiedNot specifiedThis compound showed anti-proliferative effects in CRC cell lines.[4]
XenograftNSCLC60 mg/kgOral gavageNot specifiedOnce dailySynergistic tumor growth inhibition when combined with paclitaxel or docetaxel.[9]
Viral InfectionMurine Hepatitis Virus (MHV)30 mg/kgOral gavageCorn oil with 10% DMSOOnce dailyProlonged survival and reduced clinical symptoms.[10][11]
XenograftOvarian CancerNot specifiedOral gavageNot specifiedNot specifiedThis compound inhibits xenograft tumor growth.[3]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is adapted from studies using this compound in mouse models of viral infection.[10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Weigh the required amount of this compound powder.

  • Add a small volume of DMSO (10% of the final volume) to the vial containing the this compound powder.

  • Briefly vortex the mixture to dissolve the powder.

  • Gently warm the solution in a 37°C water bath to aid dissolution.

  • Add corn oil to achieve the final desired concentration (e.g., 5 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.12 mL).

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • Administer the prepared solution to mice via oral gavage.

Note: For some applications, this compound has been formulated in 100% PEG-400 and then diluted with water to a final PEG concentration of 30% for oral dosing.[12]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.

Materials and Animals:

  • Immunocompromised mice (e.g., NOD-SCID, BALB/c nude)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound solution

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in an appropriate medium (e.g., PBS or serum-free medium).

    • Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse. Matrigel may be mixed with the cells to promote tumor growth.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[2][9]

  • Treatment Administration:

    • Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).[8][9]

  • Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[2]

    • Monitor the body weight of the mice as an indicator of toxicity.[8]

  • Endpoint:

    • Continue treatment for the planned duration or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Action

TVB3166_Signaling_Pathway cluster_cell Cancer Cell cluster_signaling Signaling Pathways TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Modulates BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Modulates TumorGrowth Tumor Growth Inhibition PI3K_AKT->TumorGrowth BetaCatenin->TumorGrowth Apoptosis->TumorGrowth Contributes to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~150 mm³) tumor_growth->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group dosing Daily Oral Gavage treatment_group->dosing This compound control_group->dosing Vehicle monitoring Tumor & Body Weight Measurement (2x/week) dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Xenograft study workflow.

References

Application Notes and Protocols for TVB-3166, a Potent FASN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of TVB-3166, a selective and orally available inhibitor of Fatty Acid Synthase (FASN). The provided protocols and diagrams are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is highly recommended to use fresh, anhydrous solvents, as the presence of moisture can affect the solubility, particularly in DMSO.[1][2]

SolventSolubilityConcentration (at max solubility)Notes
Dimethyl Sulfoxide (DMSO) 62.5 - 77 mg/mL162.56 - 200.27 mMUltrasonic treatment may be required for complete dissolution. Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.
Ethanol InsolubleN/ANot a suitable solvent for creating stock solutions.
Water InsolubleN/ANot soluble in aqueous solutions alone.
Methanol Data not availableN/AEmpirical testing is recommended to determine solubility.
Acetonitrile Data not availableN/AEmpirical testing is recommended to determine solubility.
Isopropanol Data not availableN/AEmpirical testing is recommended to determine solubility.
Polyethylene Glycol 300 (PEG300) Forms a clear solution when co-solvated with DMSO.See in vivo formulation protocols.Used as a vehicle for in vivo administration.
Corn Oil Forms a suspension.See in vivo formulation protocols.Used as a vehicle for oral gavage in in vivo studies.

Signaling Pathways Affected by this compound

This compound exerts its anti-tumor effects by inhibiting FASN, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The two primary pathways affected are the PI3K-AKT-mTOR and the Wnt/β-catenin signaling cascades.[2]

FASN_PI3K_AKT_mTOR_Pathway FASN FASN Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts PI3K PI3K LipidRafts->PI3K Maintains signaling platform AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6 p-S6 mTOR->S6 Proliferation Cell Proliferation & Survival S6->Proliferation TVB3166 This compound TVB3166->FASN Inhibits FASN_Wnt_Beta_Catenin_Pathway FASN FASN LRP6 p-LRP6 FASN->LRP6 Required for phosphorylation BetaCatenin β-catenin (p-S675) LRP6->BetaCatenin Stabilizes TCF TCF/LEF BetaCatenin->TCF Activates cMyc c-Myc Expression TCF->cMyc Proliferation Tumor Growth cMyc->Proliferation TVB3166 This compound TVB3166->FASN Inhibits In_Vitro_Workflow Start Weigh this compound (Solid) Dissolve Dissolve in pure DMSO to create a concentrated stock solution (e.g., 20-40 mM) Start->Dissolve Store Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dissolve->Store Dilute Dilute stock solution in cell culture medium to final working concentrations. Store->Dilute Treat Treat cells. Ensure final DMSO concentration is low (e.g., ≤0.5%) and consistent across all conditions. Dilute->Treat Assay Perform downstream assays (e.g., Viability, Western Blot) Treat->Assay

References

Application Notes and Protocols for TVB-3166 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3166 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid. In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor cell proliferation, survival, and resistance to therapy. Inhibition of FASN by this compound has been demonstrated to induce apoptosis in a variety of cancer cell lines, making it a promising therapeutic agent.[1][2][3][4] These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cells treated with this compound.

Mechanism of Action

This compound inhibits FASN, leading to a depletion of intracellular palmitate. This disruption of lipid metabolism has several downstream effects that culminate in the induction of apoptosis. Key mechanistic aspects include:

  • Disruption of Lipid Rafts: Reduced palmitate levels alter the composition and integrity of lipid rafts in the cell membrane. This affects the localization and function of membrane-associated signaling proteins.

  • Inhibition of Pro-Survival Signaling Pathways: this compound treatment has been shown to inhibit key pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][3]

  • Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in fatty acid metabolism can lead to ER stress, a condition that can trigger apoptosis.

Data Presentation

The induction of apoptosis by this compound is both dose- and time-dependent. The following tables summarize the effective concentration range and treatment durations for observing key apoptotic markers.

ParameterValueReference
Biochemical IC50 (FASN) 42 nM[2]
Cellular Palmitate Synthesis IC50 81 nM[2]
Effective Concentration for Apoptosis Induction 20 - 200 nM[1][2][3]
Cell LineTreatment DurationApoptotic MarkerAssayReference
CALU-6 (Lung Cancer)96 hoursAnnexin V StainingFlow Cytometry[1]
22Rv1 (Prostate Cancer)72 hoursAnnexin V StainingFlow Cytometry[1]
Various Cancer Cell Lines96 hoursCleaved PARPWestern Blot[1]
COLO-205, A54948 - 96 hoursβ-catenin pathway inhibitionWestern Blot / Luciferase Assay[1]
Various Cancer Cell Lines4 daysCleaved PARPWestern Blot[5]
Oral Squamous Carcinoma CellsNot SpecifiedAnnexin V-PE/7-ADD LabelingFlow Cytometry[6]

Mandatory Visualizations

TVB_3166_Signaling_Pathway cluster_cell Cancer Cell TVB3166 This compound FASN FASN TVB3166->FASN Palmitate Palmitate Biosynthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts Maintains PI3K_AKT PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT Supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Supports Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits BetaCatenin->Apoptosis Inhibits

Caption: Signaling pathway of this compound induced apoptosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Apoptosis Assays cluster_flow Flow Cytometry cluster_western Western Blot cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (e.g., 20-200 nM) start->treatment incubation Incubate for desired duration (e.g., 24, 48, 72, 96h) treatment->incubation harvest Harvest Cells incubation->harvest annexin Annexin V/PI Staining harvest->annexin Analyze early/late apoptosis parp Cleaved PARP Detection harvest->parp Analyze protein cleavage quantify Quantify Apoptotic Cells (% Annexin V positive) annexin->quantify caspase Cleaved Caspase-3 Detection blot_quant Quantify Protein Levels (Densitometry) parp->blot_quant end Conclusion on Apoptosis Induction quantify->end blot_quant->end

Caption: Experimental workflow for apoptosis detection.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cancer cell lines with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

  • Cell Adherence: Allow the cells to adhere and resume logarithmic growth for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. A typical concentration range for inducing apoptosis is 20-200 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. For time-course experiments, set up separate plates for each time point (e.g., 24, 48, 72, 96 hours).

  • Cell Harvesting: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols. For adherent cells, collect both the floating and attached cells to ensure the inclusion of apoptotic cells.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection and quantification of early and late apoptotic cells using flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells as described in Protocol 1. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Washing: Discard the supernatant and gently wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Detection of Cleaved PARP and Cleaved Caspase-3 by Western Blot

This protocol describes the detection of key apoptotic protein markers by Western blotting.

Materials:

  • This compound treated and control cells

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP or anti-cleaved caspase-3) overnight at 4°C, following the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.

References

Application Notes and Protocols for Immunofluorescence Staining of Lipid Rafts Following TVB-3166 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of lipid rafts in cancer cells treated with TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). By inhibiting FASN, this compound disrupts the synthesis of palmitate, a key component of membrane lipids, leading to alterations in lipid raft architecture and the mislocalization of raft-associated signaling proteins.[1][2][3] This protocol is designed to enable researchers to visualize and quantify these changes, providing insights into the mechanistic effects of FASN inhibition on cellular signaling and survival.

Introduction to this compound and Lipid Rafts

This compound is an orally available, reversible small-molecule inhibitor of FASN.[2][3] FASN is a key enzyme in de novo fatty acid synthesis and is overexpressed in many human cancers, correlating with poor prognosis.[4][5] The inhibition of FASN by this compound has been shown to induce apoptosis in tumor cells and inhibit tumor growth in preclinical models.[1][2][3]

Lipid rafts are dynamic, ordered microdomains of the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[5] These platforms play a crucial role in signal transduction by concentrating signaling molecules.[5] The integrity of lipid rafts is dependent on their lipid composition, particularly the presence of saturated fatty acids like palmitate. By depleting cellular palmitate, this compound disrupts lipid raft organization, leading to the delocalization of raft-dependent signaling proteins, such as N-Ras, and the inhibition of downstream pro-survival pathways like PI3K-AKT-mTOR.[1][2]

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of this compound on lipid raft integrity and the localization of associated proteins. This data is based on findings from published studies and represents typical results that can be obtained using the provided protocol.

Cell LineTreatmentConcentration (nM)Duration (h)Parameter MeasuredMethodResultReference
COLO-205This compound20096Lipid Raft OrganizationImmunofluorescence (Cholera Toxin B)Disrupted, less continuous staining[2]
COLO-205This compound20096N-Ras LocalizationImmunofluorescenceDiffuse cytoplasmic staining, reduced membrane localization[2]
CALU-6This compound20096Lipid Raft OrganizationImmunofluorescence (Cholera Toxin B)Disrupted, punctate staining pattern[2]
CALU-6This compound20096N-Ras LocalizationImmunofluorescenceDecreased co-localization with membrane markers[2]
Breast Cancer Cells (Luminal A)This compoundNot SpecifiedNot SpecifiedLipid Raft ArchitectureMechanistic StudiesDisruption of lipid raft architecture[4]

Experimental Protocols

This section provides a detailed methodology for the immunofluorescence staining of lipid rafts and associated proteins in cancer cells following treatment with this compound.

Materials
  • Cell Lines: e.g., COLO-205 (colorectal adenocarcinoma), CALU-6 (lung carcinoma), or other cancer cell lines with high FASN expression.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibodies:

    • Lipid Raft Marker: Fluorescently conjugated Cholera Toxin Subunit B (CT-B) (e.g., Alexa Fluor 488 conjugate) to detect ganglioside GM1.

    • Raft-Associated Protein: Rabbit anti-N-Ras antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore with a different emission spectrum from the CT-B conjugate (e.g., Alexa Fluor 594).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Glass coverslips and microscope slides.

  • Fluorescence microscope (confocal recommended for optimal imaging).

Protocol
  • Cell Seeding:

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. A final concentration range of 20-200 nM is recommended based on published data.[2][3]

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate the cells for the desired duration (e.g., 48-96 hours).[2]

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular protein staining):

    • If staining for an intracellular protein like N-Ras, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody/Lipid Raft Staining:

    • Dilute the primary antibody (anti-N-Ras) and the fluorescently conjugated Cholera Toxin Subunit B in blocking buffer at the manufacturer's recommended concentration.

    • Incubate the cells with the primary antibody and CT-B solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Staining:

    • Dilute the fluorescently conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Allow the mounting medium to cure.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope. A confocal microscope is recommended for high-resolution imaging and to visualize the co-localization of proteins with lipid rafts.

    • Capture images using appropriate filter sets for each fluorophore.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for immunofluorescence staining.

TVB3166_Signaling_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Lipid Raft Integrity Palmitate->LipidRafts maintains NRas N-Ras Localization LipidRafts->NRas anchors Signaling Downstream Signaling (e.g., PI3K/AKT) NRas->Signaling Apoptosis Apoptosis Signaling->Apoptosis inhibits

Mechanism of this compound on Lipid Rafts and Signaling.

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Analysis CellSeeding 1. Seed Cells on Coverslips TVB3166_Treatment 2. Treat with this compound CellSeeding->TVB3166_Treatment Fixation 3. Fixation (4% PFA) TVB3166_Treatment->Fixation Permeabilization 4. Permeabilization (Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (5% BSA) Permeabilization->Blocking PrimaryStaining 6. Primary Antibody / CT-B Incubation Blocking->PrimaryStaining SecondaryStaining 7. Secondary Antibody Incubation PrimaryStaining->SecondaryStaining NuclearStain 8. Nuclear Staining (DAPI) SecondaryStaining->NuclearStain Mounting 9. Mount Coverslips NuclearStain->Mounting Imaging 10. Confocal Microscopy Mounting->Imaging

Immunofluorescence Staining Workflow.

References

Application Notes and Protocols: Palmitate Synthesis Assay using ¹³C-Acetate with TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid synthesis, the process of creating fatty acids from non-lipid precursors, is a critical metabolic pathway for proliferating cancer cells. Fatty Acid Synthase (FASN), the key enzyme in this pathway, catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer types, FASN is overexpressed and its activity is elevated, contributing to tumor growth, survival, and resistance to therapy.[1][2][3] This has made FASN an attractive target for anticancer drug development.

TVB-3166 is a potent and selective, orally-available, and reversible inhibitor of FASN.[1][2][4] It has demonstrated anti-tumor activity in a variety of preclinical cancer models by inducing apoptosis and inhibiting cell growth.[1][2] Mechanistic studies have shown that FASN inhibition by this compound leads to the disruption of lipid raft architecture and the inhibition of critical signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2]

This application note provides a detailed protocol for a palmitate synthesis assay using ¹³C-acetate as a metabolic tracer to evaluate the inhibitory activity of this compound in cancer cell lines. The incorporation of ¹³C from acetate into newly synthesized palmitate is measured by gas chromatography-mass spectrometry (GC-MS), providing a direct and quantitative assessment of FASN activity in a cellular context.

Signaling Pathways and Experimental Workflow

De Novo Palmitate Synthesis Pathway

The synthesis of palmitate begins with the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is then carboxylated to malonyl-CoA, the rate-limiting step catalyzed by acetyl-CoA carboxylase (ACC). FASN then sequentially adds two-carbon units from malonyl-CoA to a growing fatty acid chain, ultimately producing the 16-carbon saturated fatty acid, palmitate.

Palmitate_Synthesis Citrate Citrate (from Mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate TVB3166 This compound TVB3166->FASN Inhibition

Figure 1: De Novo Palmitate Synthesis Pathway and Inhibition by this compound.
Downstream Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN by this compound has been shown to impact key oncogenic signaling pathways. The disruption of lipid metabolism affects the integrity of lipid rafts, which are specialized membrane microdomains essential for the proper localization and function of signaling proteins. This can lead to the downregulation of pathways like PI3K-AKT-mTOR and β-catenin, which are crucial for cell growth, proliferation, and survival.

Signaling_Pathways cluster_0 FASN Inhibition cluster_1 Downstream Effects TVB3166 This compound FASN FASN TVB3166->FASN Palmitate Palmitate Synthesis FASN->Palmitate LipidRafts Disruption of Lipid Rafts Palmitate->LipidRafts PI3K_AKT PI3K-AKT-mTOR Pathway Inhibition LipidRafts->PI3K_AKT BetaCatenin β-catenin Pathway Inhibition LipidRafts->BetaCatenin Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis CellGrowth Inhibition of Cell Growth PI3K_AKT->CellGrowth BetaCatenin->CellGrowth

Figure 2: Downstream Signaling Consequences of FASN Inhibition by this compound.
Experimental Workflow Overview

The experimental workflow involves culturing cancer cells, treating them with varying concentrations of this compound, and labeling with ¹³C-acetate. Subsequently, cellular lipids are extracted, saponified to release free fatty acids, and derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Experimental_Workflow A 1. Cell Culture and Seeding B 2. Treatment with this compound A->B C 3. Labeling with ¹³C-Acetate B->C D 4. Cell Harvesting and Lipid Extraction C->D E 5. Saponification and Derivatization (FAMEs) D->E F 6. GC-MS Analysis E->F G 7. Data Analysis and Interpretation F->G

Figure 3: Experimental Workflow for the Palmitate Synthesis Assay.

Quantitative Data Summary

The inhibitory effect of this compound on palmitate synthesis is dose-dependent. The half-maximal inhibitory concentration (IC₅₀) values for cellular palmitate synthesis have been determined in various cancer cell lines.

Cell LineCancer TypePalmitate Synthesis IC₅₀ (µM)Reference
HeLaCervical Cancer0.060[1]
CALU-6Non-Small Cell Lung Cancer0.081[1]
A549Non-Small Cell Lung Cancer~0.07 (inferred from antiviral activity)[5]

Note: The IC₅₀ values can vary depending on the cell line, culture conditions, and assay parameters. It is recommended to determine the IC₅₀ in the specific cell line of interest.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, CALU-6, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • ¹³C₂-Sodium Acetate (or other ¹³C-labeled acetate)

  • Internal Standard (e.g., heptadecanoic acid)

  • Methanol

  • Chloroform

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Hexane or Isooctane

  • Boron Trifluoride (BF₃) in Methanol (14%)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate

  • GC-MS grade solvents

Protocol 1: Cell Culture, Treatment, and Labeling
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • ¹³C-Acetate Labeling: After the this compound treatment, replace the medium with fresh medium containing the same concentrations of this compound and supplemented with ¹³C-acetate (e.g., 0.5 mM ¹³C₂-Sodium Acetate). Incubate for a defined period (e.g., 4-8 hours) to allow for the incorporation of the label into newly synthesized fatty acids.

Protocol 2: Lipid Extraction
  • Cell Harvesting: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform to each well. Scrape the cells and transfer the cell lysate to a glass tube.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to each tube. Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or in a speed vacuum concentrator.

Protocol 3: Saponification and Derivatization
  • Saponification: To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol. Incubate at 80°C for 1 hour to hydrolyze the fatty acid esters.

  • Acidification: After cooling to room temperature, add 1 mL of 1 M HCl to acidify the solution (pH < 2).

  • Fatty Acid Extraction: Add 2 mL of hexane or isooctane, vortex vigorously, and centrifuge at 2000 x g for 5 minutes. Collect the upper organic phase containing the free fatty acids. Repeat the extraction once more and combine the organic phases.

  • Derivatization to FAMEs: Evaporate the solvent. Add 1 mL of 14% BF₃ in methanol and incubate at 60°C for 30 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • FAMEs Extraction: Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent and reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) for GC-MS analysis.

Protocol 4: GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column for FAMEs analysis (e.g., a DB-23 or similar polar column).

  • Injection: Inject 1-2 µL of the FAMEs sample into the GC.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 240°C) at a rate of 3-5°C/minute. Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Full scan mode to identify the palmitate methyl ester peak, followed by selected ion monitoring (SIM) to quantify the different isotopologues of palmitate methyl ester (m/z 270 for unlabeled, m/z 271 for M+1, etc.).

  • Data Analysis:

    • Identify the peak corresponding to palmitate methyl ester based on its retention time and mass spectrum.

    • Determine the relative abundance of the different mass isotopologues of palmitate methyl ester.

    • Calculate the percentage of newly synthesized palmitate by determining the fraction of ¹³C-labeled palmitate relative to the total palmitate pool.

    • Plot the percentage of newly synthesized palmitate against the concentration of this compound to determine the dose-response curve and calculate the IC₅₀.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on de novo palmitate synthesis in cancer cells. The use of ¹³C-acetate as a metabolic tracer coupled with GC-MS analysis offers a robust and quantitative method to measure FASN activity in a cellular setting. This assay is a valuable tool for researchers and drug development professionals studying FASN inhibitors and their impact on cancer cell metabolism and signaling. The provided diagrams and protocols offer a clear framework for implementing this assay and understanding the broader biological context of FASN inhibition.

References

Application Notes: Evaluating Anchorage-Independent Growth Inhibition by TVB-3166 using a Soft Agar Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of malignant cells.[1][2][3] Unlike normal cells, which require attachment to a solid substrate for proliferation, cancer cells can grow and form colonies in a semi-solid medium, such as soft agar. The soft agar assay is the most stringent in vitro method for detecting this aspect of tumorigenicity and for evaluating the efficacy of anti-cancer therapeutics.[4]

TVB-3166 is a potent, selective, and orally available inhibitor of Fatty Acid Synthase (FASN).[5][6][7] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[5][6] In many human cancers, FASN is significantly overexpressed and its activity is elevated, contributing to membrane biosynthesis, energy storage, and protein modification necessary for rapid tumor cell growth and survival.[5][6] Inhibition of FASN by this compound has been shown to disrupt these processes, leading to apoptosis and the suppression of tumor growth.[6][8][9] Mechanistically, FASN inhibition by this compound has been shown to disrupt lipid raft architecture and interfere with critical oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[5][6][8][9]

These application notes provide a detailed protocol for utilizing the soft agar assay to quantify the inhibitory effect of this compound on the anchorage-independent growth of cancer cells.

Mechanism of Action of this compound

This compound selectively targets FASN, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate.[6] By blocking this crucial step in lipid biosynthesis, this compound depletes the pool of endogenous fatty acids required by cancer cells. This leads to a cascade of anti-tumor effects, including the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[6][10]

FASN_Pathway cluster_upstream Upstream Signaling cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN mTOR->FASN Activates AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Proliferation Cell Growth & Proliferation LipidRafts Lipid Raft Integrity Palmitate->LipidRafts BetaCatenin β-catenin Signaling Palmitate->BetaCatenin LipidRafts->Proliferation BetaCatenin->Proliferation Apoptosis Apoptosis TVB3166 This compound TVB3166->FASN Inhibits

Caption: this compound inhibits FASN, disrupting downstream oncogenic signaling.

Experimental Data

The efficacy of this compound is measured by a dose-dependent reduction in both the number and size of colonies formed in soft agar. Below is a summary of representative data obtained from a 21-day soft agar assay using a cancer cell line known to overexpress FASN.

This compound Conc. (nM)Average Colony Count (per well)% Inhibition of Colony FormationAverage Colony Diameter (μm)
0 (Vehicle Control)250 ± 180%150 ± 12
20185 ± 1526%115 ± 10
50110 ± 1256%80 ± 9
10045 ± 882%55 ± 6
20012 ± 495%< 50 (indistinct)

Data are presented as mean ± standard deviation from triplicate wells.

Detailed Protocol: Soft Agar Assay with this compound

This protocol outlines the procedure for assessing the effect of this compound on anchorage-independent growth.

Soft_Agar_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_incubation Incubation & Treatment cluster_analysis Analysis A 1. Prepare Base Agar (e.g., 0.6%-1.2% Agarose) and aliquot into plates E 5. Layer cell/agar mixture onto solidified Base Agar A->E B 2. Prepare Top Agar (e.g., 0.3%-0.4% Agarose) D 4. Mix cells with Top Agar and varying concentrations of this compound B->D C 3. Harvest and count cancer cells C->D D->E F 6. Incubate at 37°C, 5% CO2 for 14-28 days E->F G 7. Add media with fresh This compound every 2-3 days to prevent drying F->G H 8. Stain colonies with Crystal Violet or similar stain G->H After Incubation I 9. Image plates and count colonies using a microscope or imaging system H->I J 10. Measure colony size and calculate % inhibition I->J

Caption: Workflow for the soft agar anchorage-independent growth assay.
I. Materials and Reagents

  • Cells: Cancer cell line of interest (e.g., COLO-205, CALU-6, OVCAR-8).[8]

  • Culture Medium: Appropriate complete medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Agarose: High-quality, low-melting-point agarose (autoclaved).

  • This compound: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and make serial dilutions.

  • Plates: 6-well or 12-well cell culture plates.

  • Stain: 0.005% Crystal Violet in a methanol/water solution.[4][11]

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

II. Preparation of Agar Layers

It is critical to perform all steps under sterile conditions in a laminar flow hood. Agar solutions should be kept in a 40-42°C water bath to prevent premature solidification without killing the cells.[4]

  • Base Agar Layer (e.g., 0.6%):

    • Prepare a 1.2% agarose solution by dissolving 1.2 g of agarose in 100 mL of sterile, purified water and autoclaving.

    • Melt the 1.2% agarose in a microwave and cool to 42°C in a water bath.[11]

    • Prepare 2x concentrated complete culture medium.

    • Mix equal volumes of the 1.2% agarose solution and the 2x medium to create a final concentration of 0.6% agarose in 1x complete medium.

    • Quickly dispense 1.5 mL of the base agar mixture into each well of a 6-well plate.[2]

    • Allow the base layer to solidify completely at room temperature for at least 30 minutes.[1][12]

  • Top Agar Layer with Cells and this compound (e.g., 0.35%):

    • Prepare a 0.7% agarose solution similarly to the base layer.

    • Melt and cool the 0.7% agarose to 40°C.

    • Trypsinize and count your cells, then resuspend them in pre-warmed (37°C) complete medium to a concentration of 2x the desired final plating density (e.g., if final density is 5,000 cells/well, resuspend at 10,000 cells/mL).

    • Prepare tubes for each experimental condition (Vehicle, this compound concentrations).

    • For each condition, mix the cell suspension, the appropriate dilution of this compound, and the 0.7% agarose solution to achieve the final desired concentrations (e.g., 1x cells, 1x drug, and 0.35% agarose). A common method is to mix equal volumes of a 2x cell/drug suspension with the 0.7% agarose.

III. Seeding and Incubation
  • Working quickly to prevent solidification, gently layer 1.5 mL of the top agar/cell/drug mixture over the solidified base agar layer in each well.

  • Allow the plates to sit at room temperature for 20-30 minutes to allow the top layer to solidify.[11][12]

  • Carefully add 0.5-1 mL of complete medium containing the appropriate concentration of this compound (or vehicle) on top of the agar to prevent it from drying out.[13]

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-28 days. The incubation time will depend on the growth rate of the cell line.[4]

  • Feed the cells every 2-3 days by aspirating the old medium and adding fresh medium with the corresponding this compound concentration.

IV. Staining and Analysis
  • After the incubation period, when colonies are visible, carefully remove the top liquid medium.

  • Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour at room temperature.[4][11]

  • Gently wash the wells with PBS to remove excess stain and reduce background.

  • Count the number of colonies in each well using a light microscope or an automated colony counter. A cluster of >30 cells is typically considered a colony.

  • Capture images of each well. Colony size can be measured using imaging software like ImageJ.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

The soft agar assay is an essential tool for characterizing the anti-cancer properties of FASN inhibitors like this compound. It provides robust, quantitative data on the ability of a compound to inhibit anchorage-independent growth, a critical feature of malignant cells. The dose-dependent decrease in colony number and size following this compound treatment serves as a strong indicator of its potential as a therapeutic agent.[8]

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of TVB-3166 and Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for studying the combination of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), with taxane-based chemotherapeutics (paclitaxel and docetaxel) in cancer cells. Overexpression of FASN is a common feature in many cancers and is associated with tumor progression and resistance to therapy.[1] this compound induces apoptosis in cancer cells and inhibits tumor growth in preclinical models.[1][2] Taxanes are microtubule-stabilizing agents that are widely used in cancer chemotherapy.[3] The combination of this compound and taxanes has been shown to have a synergistic anti-tumor effect, offering a promising therapeutic strategy.[4][5]

The primary mechanism behind this synergy lies in the disruption of tubulin palmitoylation by this compound. FASN is responsible for the synthesis of palmitate, which is crucial for the post-translational palmitoylation of various proteins, including tubulin.[5][6] This modification is important for proper microtubule organization and function. By inhibiting FASN, this compound reduces tubulin palmitoylation, leading to disorganized microtubules.[5][6] This disruption sensitizes cancer cells to the microtubule-stabilizing effects of taxanes, resulting in enhanced cell cycle arrest and apoptosis.[4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Docetaxel in Taxane-Resistant Prostate Cancer Cells
Cell LineDrugIC50 (µM)
PC3-TxR This compound22.19
Docetaxel0.39
DU145-TxR This compound14.07
Docetaxel0.70
Data from[4]
Table 2: Synergistic Effect of this compound and Docetaxel on Cell Viability in Taxane-Resistant Prostate Cancer Cells
Cell LineTreatmentConcentrationCell Viability (% of Control)
PC3-TxR This compound10 µM~100%
Docetaxel50 nM~100%
This compound + Docetaxel10 µM + 50 nM3%
Data from[4]
Table 3: Qualitative Summary of Synergistic Effects in Other Cancer Cell Lines
Cell LineCombinationObserved EffectReference
22Rv1 (Prostate) This compound (0.1 µM) + Paclitaxel (1-3 nM)Enhanced inhibition of colony growth[7]
CALU-6 (NSCLC) This compound (0.1 µM) + Paclitaxel (1-3 nM)Enhanced inhibition of colony growth[7]
A549 (NSCLC) This compound + Paclitaxel/DocetaxelSignificantly enhanced tumor growth inhibition in xenografts[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Taxane Combination Therapy

cluster_FASN FASN Inhibition cluster_Tubulin Microtubule Dynamics cluster_Cellular_Effects Cellular Effects cluster_PI3K PI3K-AKT-mTOR Pathway cluster_Beta_Catenin β-catenin Pathway This compound This compound FASN FASN This compound->FASN inhibits PI3K PI3K This compound->PI3K inhibits Beta_Catenin β-catenin This compound->Beta_Catenin inhibits Palmitate Palmitate FASN->Palmitate produces Tubulin Tubulin Palmitoylated_Tubulin Palmitoylated_Tubulin Palmitate->Palmitoylated_Tubulin enables palmitoylation of Tubulin Microtubule_Organization Microtubule_Organization Palmitoylated_Tubulin->Microtubule_Organization G2M_Arrest G2M_Arrest Microtubule_Organization->G2M_Arrest leads to mitotic progression Taxanes Taxanes Stabilized_Microtubules Stabilized_Microtubules Taxanes->Stabilized_Microtubules promotes Stabilized_Microtubules->G2M_Arrest induces Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell_Growth_Survival mTOR->Cell_Growth_Survival TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Gene_Expression TCF_LEF->Gene_Expression

Caption: Synergistic mechanism of this compound and taxanes.

Experimental Workflow for Assessing Synergy

cluster_assays Cell-Based Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treat with: - Vehicle Control - this compound alone - Taxane alone - this compound + Taxane start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle colony Colony Formation Assay (Soft Agar) treatment->colony western Western Blot (e.g., β-tubulin, Cleaved PARP) treatment->western if Immunofluorescence (Microtubule Organization) treatment->if data Data Analysis and Synergy Calculation viability->data apoptosis->data cell_cycle->data colony->data western->data if->data

Caption: Workflow for evaluating this compound and taxane synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and taxanes, alone and in combination, on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Paclitaxel or Docetaxel (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the taxane in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium (single agents and combinations). Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and taxanes.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Taxane

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compounds as described for the viability assay for 48-72 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and taxanes on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Taxane

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells in 6-well plates as described previously for 24-48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G2/M population will show approximately twice the DNA content of the G0/G1 population.

Soft Agar Colony Formation Assay

Objective: To assess the effect of this compound and taxanes on the anchorage-independent growth of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete medium

  • Agarose (low melting point)

  • This compound and Taxane

Protocol:

  • Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

  • Harvest and count the cells.

  • Prepare a top layer by mixing a single-cell suspension (e.g., 8,000 cells/well) with 0.3% agarose in complete medium containing the desired concentrations of this compound and/or taxane.

  • Carefully overlay the top layer onto the base layer.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks.

  • Feed the cells twice a week by adding fresh medium containing the respective treatments on top of the agar.

  • After the incubation period, stain the colonies with crystal violet and count them using a microscope.

Western Blotting

Objective: To analyze the expression levels of proteins involved in microtubule function and apoptosis (e.g., β-tubulin, cleaved PARP).

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-tubulin, anti-cleaved PARP, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for Microtubule Organization

Objective: To visualize the effects of this compound and taxanes on the microtubule network in cancer cells.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound and Taxane

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-β-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with the compounds.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells for 10 minutes.

  • Block for 30 minutes.

  • Incubate with the primary anti-β-tubulin antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule organization using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. Taxane treatment is expected to cause microtubule bundling, while the combination with this compound may show further disruption.[6]

References

Troubleshooting & Optimization

Technical Support Center: TVB-3166 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TVB-3166 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid crucial for various cellular functions in cancer cells, including membrane synthesis, energy storage, and protein modification.[3][4] By inhibiting FASN, this compound disrupts these processes, leading to a decrease in cancer cell viability primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1][3][5]

Q2: Which cell viability assays are recommended for use with this compound?

Assays that measure ATP content, such as CellTiter-Glo®, are highly recommended as they are less likely to be affected by the metabolic changes induced by FASN inhibition.[6] Assays based on tetrazolium salt reduction, like MTT and MTS, can also be used; however, caution is advised as metabolic inhibitors can sometimes interfere with the results of these assays.[7] It is always good practice to validate findings with an alternative method, such as direct cell counting or an apoptosis assay (e.g., Annexin V staining).[5]

Q3: What is the expected IC50 range for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. Dose-dependent effects are typically observed in the range of 20-200 nM.[1][2] For example, in CALU-6 non-small-cell lung cancer cells, the cellular IC50 for cell death is approximately 0.10 µM.[1] A study profiling 90 different tumor cell lines showed a wide range of sensitivities to a 7-day treatment with 0.2 µM this compound.[1]

Q4: How does this compound impact cellular signaling pathways?

This compound has been shown to disrupt lipid raft architecture and inhibit key oncogenic signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[1][2] This disruption contributes to its anti-cancer effects.

This compound Signaling Pathway Inhibition

TVB-3166_Signaling_Pathway TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate Synthesis FASN->Palmitate catalyzes Apoptosis Apoptosis FASN->Apoptosis inhibition induces LipidRafts Lipid Raft Integrity Palmitate->LipidRafts required for PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR supports BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin supports Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation BetaCatenin->Proliferation

Caption: this compound inhibits FASN, leading to decreased palmitate synthesis, disruption of lipid rafts, and subsequent inhibition of pro-survival signaling pathways, ultimately inducing apoptosis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cell viability assays.

Observed Problem Potential Cause Recommended Solution
Higher than expected cell viability (Lower efficacy of this compound) 1. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations to determine the optimal IC50 for your cell line.
2. Short Incubation Time: The duration of drug exposure may not be sufficient to induce cell death.Increase the incubation time with this compound. Some studies report incubation times of up to 7 days.[1][8]
3. Cell Seeding Density: High cell density can lead to contact inhibition and altered metabolic states, potentially affecting drug sensitivity.Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
4. Presence of Exogenous Lipids: Standard serum in culture media contains lipids that can be taken up by cells, potentially masking the effects of FASN inhibition.Use charcoal-stripped fetal bovine serum (CS-FBS) to reduce the concentration of exogenous lipids in the culture medium.[6]
Lower than expected cell viability (Higher efficacy of this compound) 1. Assay Interference: For MTT/MTS assays, the metabolic inhibition by this compound might directly affect the reduction of the tetrazolium salt, leading to an underestimation of viability.[7]Validate results with a non-metabolic assay, such as CellTiter-Glo® (ATP measurement) or direct cell counting (trypan blue exclusion).
2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for better consistency.
2. Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
3. Pipetting Errors: Inaccurate pipetting of reagents (cells, drug, assay reagents).Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpected Morphological Changes 1. On-target Effects: this compound can induce significant morphological changes associated with apoptosis, such as cell shrinkage and detachment.Observe cells under a microscope to document morphological changes. These can be an early indicator of drug efficacy.
2. Off-target Effects or Contamination: Unforeseen cellular responses or contamination of the cell culture.Ensure the purity of the this compound compound. Regularly check cell cultures for contamination.

Experimental Protocols

Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete growth medium (consider using medium with charcoal-stripped FBS)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_Drug Prepare this compound Dilutions Treat Add this compound to Wells Prepare_Drug->Treat Incubate_Drug Incubate (e.g., 72h - 7 days) Treat->Incubate_Drug Equilibrate Equilibrate Plate to RT Incubate_Drug->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Incubate_Assay Incubate & Lyse (10 min) Add_CTG->Incubate_Assay Read Read Luminescence Incubate_Assay->Read

Caption: Workflow for assessing cell viability with this compound using the CellTiter-Glo® assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.

    • Include wells for "no-cell" (medium only) and "vehicle-only" (cells with DMSO) controls.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days).

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" control from all other readings.

    • Normalize the data to the "vehicle-only" control to determine the percent viability for each concentration of this compound.

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in different cancer cell lines. Note that experimental conditions such as incubation time and assay type can influence these values.

Cell LineCancer TypeAssayIncubation TimeReported IC50 / % InhibitionReference
CALU-6Non-Small Cell LungCellTiter-Glo7 days72% inhibition at 0.2 µM[1]
NCI-H1975Non-Small Cell LungCellTiter-Glo7 days<10% inhibition at 0.2 µM[1]
CALU-6Non-Small Cell LungCell Death Assay-IC50 ~ 0.10 µM[1]
HeLaCervicalPalmitate Synthesis18 hoursIC50 ~ 0.060 µM[1]
Purified FASN-Biochemical Assay-IC50 ~ 0.042 µM[1]
bNHL cell linesB-cell Non-Hodgkin LymphomaCellTiter-Glo7 daysDose-dependent decrease in viability[9]
SCC-9 ZsGOral Squamous Cell CarcinomaMTT-Significant reduction in viability[5]
LN-1AOral Squamous Cell CarcinomaMTT-Significant reduction in viability[5]

Disclaimer: This information is for research purposes only and should not be considered as medical advice. Experimental conditions should be optimized for your specific cell lines and laboratory settings.

References

Optimizing TVB-3166 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally-available, reversible, potent, and selective inhibitor of fatty acid synthase (FASN).[1][2] Its primary mechanism of action is the inhibition of de novo palmitate synthesis.[2][3] This disruption of lipid biosynthesis leads to a cascade of downstream effects in cancer cells, including the induction of apoptosis, alteration of lipid raft architecture, and inhibition of key oncogenic signaling pathways.[2][3][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for dose-response experiments is in the range of 20 nM to 200 nM.[3][5] The biochemical IC50 for FASN is approximately 42 nM, and the cellular IC50 for palmitate synthesis inhibition is around 81 nM.[1][5][6] For initial cell viability screens, treating cells with 0.2 µM this compound for 7 days has been shown to be effective in identifying sensitive cell lines.[2]

Q3: How does FASN inhibition by this compound lead to cancer cell death?

A3: Inhibition of FASN by this compound leads to cancer cell death through multiple mechanisms. The depletion of palmitate disrupts membrane synthesis and the architecture of lipid rafts, which are critical for signaling protein localization.[3][4][7] This leads to the inhibition of pro-survival signaling pathways such as PI3K-AKT-mTOR and β-catenin.[2][3][4] The accumulation of the toxic intermediary metabolite malonyl-CoA and the induction of endoplasmic reticulum stress may also contribute to the cytotoxic effects.[7] Ultimately, these disruptions lead to cell cycle arrest and apoptosis in cancer cells, with minimal effect on normal cells.[2][3][4]

Q4: Is this compound effective in lipid-rich conditions?

A4: Yes, this compound has been shown to inhibit anchorage-independent cell growth even under lipid-rich conditions.[2] However, it is important to note that supplementing cell growth media with exogenous palmitate can ameliorate the tumor cell killing activity of this compound, demonstrating the on-target effect of the compound.[2]

Q5: Which cancer types are most sensitive to this compound?

A5: Cancers that exhibit overexpression of FASN are generally more sensitive to its inhibition.[7][8] This includes a wide range of solid and hematopoietic tumors such as lung, colon, breast, prostate, and ovarian cancers.[2][8] Preclinical studies have shown that tumors with certain genetic backgrounds, such as those with KRAS mutations, may also exhibit increased sensitivity.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low efficacy or no observable effect at expected concentrations. 1. Cell line is resistant to FASN inhibition.2. Insufficient incubation time.3. Degradation of this compound.4. High lipid content in serum.1. Confirm FASN expression levels in your cell line. Consider testing a known sensitive cell line as a positive control.2. Extend incubation time. Effects on cell viability are often observed after 72-96 hours or even up to 7 days.[2]3. Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.4. Use charcoal-stripped fetal bovine serum (FBS) to reduce the influence of exogenous lipids.[2]
High variability between replicate wells. 1. Uneven cell seeding.2. Inconsistent drug concentration across wells.3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Mix the drug-containing media thoroughly before adding to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Observed cytotoxicity in non-cancerous control cells. 1. This compound concentration is too high.2. Off-target effects at supra-physiological concentrations.1. Perform a dose-response curve to determine the therapeutic window where cancer cells are selectively targeted.2. Ensure that the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Type Parameter Value Reference
Biochemical AssayFASN Inhibition IC5042 nM[1][5][6]
Cellular AssayPalmitate Synthesis Inhibition IC5081 nM[5][6]
Cellular AssayCALU-6 Cell Viability IC50100 nM[2][6]
Cellular AssaySARS-CoV-2 Infection Inhibition EC5011 nM[1]

Table 2: Effective Concentration Ranges of this compound in Cancer Cell Lines

Cell Line Cancer Type Assay Effective Concentration Range Incubation Time Reference
CALU-6Non-small-cell lungCell Viability0.001 - 10 µM24 hours[6]
COLO-205ColonWestern Blot0.02 - 2.0 µM96 hours[2]
A549LungLuciferase Reporter Assay0.2 µM48 hours[2]
PANC-1PancreaticGene Expression AnalysisNot specified72 hours[2]
22Rv1ProstateGene Expression AnalysisNot specified48 hours[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration for the highest dose is 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 2.0 µM) and a vehicle control for 48-96 hours.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-β-catenin, β-catenin, c-Myc) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

TVB_3166_Signaling_Pathway cluster_upstream Upstream Signals cluster_cell Cancer Cell Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt_Beta_Catenin β-catenin Pathway c_Myc c-Myc Wnt_Beta_Catenin->c_Myc c_Myc->Proliferation FASN Fatty Acid Synthase (FASN) Palmitate Palmitate FASN->Palmitate FASN->Proliferation supports Lipid_Rafts Lipid Raft Architecture Palmitate->Lipid_Rafts Apoptosis Apoptosis Palmitate->Apoptosis prevents Lipid_Rafts->RTK maintains localization Lipid_Rafts->Wnt_Beta_Catenin maintains localization TVB_3166 This compound TVB_3166->FASN

Caption: Signaling pathway affected by this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis A Select Cancer Cell Line (Known FASN expression) B Determine Endpoint (e.g., Viability, Apoptosis, Protein levels) A->B C Seed Cells in Multi-well Plate B->C D Prepare this compound Serial Dilutions E Treat Cells (24-96h incubation) C->E D->E F Perform Assay (e.g., CellTiter-Glo, Western Blot) E->F G Normalize Data to Vehicle Control F->G H Plot Dose-Response Curve G->H I Calculate IC50 or Quantify Protein Changes H->I J Interpret Results & Plan Follow-up Experiments I->J

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Start: No effect of this compound observed Q1 Is FASN expressed in the cell line? Start->Q1 A1_No No: Select a FASN-positive cell line Q1->A1_No Q2 Was incubation time sufficient (≥72h)? Q1->Q2 Yes A1_Yes Yes A2_No No: Increase incubation time Q2->A2_No Q3 Was charcoal-stripped serum used? Q2->Q3 Yes A2_Yes Yes End_Success Problem likely solved. Consider concentration increase. A2_No->End_Success A3_No No: Repeat with charcoal-stripped serum Q3->A3_No End_Further Consider compound integrity or cell line resistance. Q3->End_Further Yes A3_Yes Yes A3_No->End_Success

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: TVB-3166 In Vitro Activity and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the fatty acid synthase (FASN) inhibitor, TVB-3166, in in vitro experiments. The focus is on understanding and mitigating the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected potency (higher IC50) of this compound in our cell-based assays compared to published data. What could be the cause?

A1: A common reason for observing a rightward shift in the dose-response curve (lower potency) for lipophilic compounds like this compound is protein binding in the cell culture medium. Components in fetal bovine serum (FBS), particularly albumin, can bind to the compound, reducing its free concentration and availability to the target cells. If your assay medium has a high serum concentration (e.g., 10% FBS), you may see a reduced apparent activity. Some studies have used reduced serum concentrations, such as 1% charcoal-stripped FBS, to minimize these effects.[1]

Q2: What is the recommended serum concentration for in vitro experiments with this compound?

A2: The optimal serum concentration can depend on the specific cell line and assay duration. For long-term experiments (e.g., 7 days), some protocols have successfully used 10% FBS with media changes.[2] However, to minimize the confounding effects of serum protein binding, using a lower serum concentration (e.g., 0.5-2%) or charcoal-stripped serum is often recommended, especially for shorter-term assays. It is advisable to perform a preliminary experiment to determine the optimal serum concentration that maintains cell health while minimizing interference with this compound activity.

Q3: Can the presence of exogenous fatty acids in the serum affect the activity of this compound?

A3: Yes. This compound inhibits FASN, which is responsible for de novo synthesis of palmitate.[3][4][5] If the culture medium is rich in exogenous fatty acids, as can be the case with high serum concentrations, cells may be able to bypass their dependence on de novo synthesis, thus appearing resistant to the effects of this compound.[3][6] In fact, supplementing the medium with palmitate has been shown to rescue tumor cells from the cytotoxic effects of this compound.[3]

Q4: How can we control for the effects of serum when designing our experiments?

A4: To systematically assess the impact of serum, you can perform your dose-response experiments in parallel using different concentrations of FBS (e.g., 10%, 5%, 1%, and 0.5%). This will allow you to quantify the effect of serum on the IC50 of this compound in your specific cell system. Additionally, using charcoal-stripped serum can help to remove lipids and other small molecules from the serum that might interfere with your experiment.

Q5: Besides serum, what are other common issues that can affect this compound's performance in vitro?

A5: As with many small molecule inhibitors, solubility can be a concern. This compound is typically dissolved in DMSO.[7] Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and is consistent across all treatment groups, including vehicle controls. Poor solubility can lead to compound precipitation and inaccurate results. Additionally, since this compound is a reversible inhibitor, its continuous presence in the culture medium is necessary to maintain FASN inhibition.[3] For longer-term assays, this may require replenishing the medium with fresh compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format. Below is a summary of reported values.

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssayFASN42 nM[3][4][7]
Cellular Palmitate SynthesisHeLa Cells60 nM[3][8]
Cellular Palmitate SynthesisVarious81 nM[4]
Cell ViabilityCALU-6 Cells100 nM[3]

Note: The cellular assays were conducted in various media and serum conditions, which can influence the observed IC50.

Experimental Protocols

Protocol: Assessing the Impact of Serum Concentration on this compound-Mediated Inhibition of Cell Viability

This protocol outlines a method to determine the effect of different serum concentrations on the potency of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), standard and charcoal-stripped

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete growth medium.

    • Seed the cells into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of Treatment Media:

    • Prepare separate batches of growth medium containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0.5%). For a more controlled experiment, also prepare a set with charcoal-stripped FBS.

    • Prepare serial dilutions of this compound in each of the prepared media. Ensure the final DMSO concentration remains constant and non-toxic across all wells. Include a vehicle control (DMSO only) for each serum condition.

  • Cell Treatment:

    • After overnight incubation, carefully remove the seeding medium from the plates.

    • Add 100 µL of the prepared treatment media (with varying serum and this compound concentrations) to the appropriate wells.

    • Return the plates to the incubator for the desired treatment duration (e.g., 72 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells for each serum condition.

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.

Visualizations

Signaling Pathway Diagram

FASN_Pathway AcetylCoA Acetyl-CoA FASN FASN (Fatty Acid Synthase) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate LipidRafts Lipid Raft Formation Palmitate->LipidRafts Signaling PI3K/AKT/mTOR β-catenin Signaling LipidRafts->Signaling Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation TVB3166 This compound TVB3166->FASN

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Start: Unexpected this compound IC50 CheckSerum Is serum concentration > 2%? Start->CheckSerum HighSerum High serum may cause protein binding & provide exogenous lipids. CheckSerum->HighSerum Yes CheckSolubility Is compound solubility confirmed? CheckSerum->CheckSolubility No ReduceSerum Action: Test lower serum (0.5-2%) or use charcoal-stripped serum. HighSerum->ReduceSerum ReduceSerum->CheckSolubility SolubilityIssue Precipitation leads to inaccurate dosing. CheckSolubility->SolubilityIssue No CheckDuration Is assay duration > 48h? CheckSolubility->CheckDuration Yes OptimizeDMSO Action: Ensure final DMSO is low (<0.5%) and consistent. Visually inspect for precipitates. SolubilityIssue->OptimizeDMSO OptimizeDMSO->CheckDuration DurationIssue Compound degradation or metabolism may occur. CheckDuration->DurationIssue Yes End End: Optimized Assay CheckDuration->End No ReplenishMedia Action: Replenish media with fresh compound for long-term assays. DurationIssue->ReplenishMedia ReplenishMedia->End

Caption: Troubleshooting workflow for in vitro this compound experiments.

References

Technical Support Center: Investigating the Effects of Exogenous Palmitate on TVB-3166 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the interplay between the fatty acid synthase (FASN) inhibitor, TVB-3166, and exogenous palmitate. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1] By inhibiting FASN, this compound depletes the intracellular pool of palmitate, which is crucial for various cellular processes in cancer cells, including membrane synthesis, energy storage, and protein modification. This depletion ultimately leads to cancer cell death (apoptosis).[1][3]

Q2: How does exogenous palmitate affect the cytotoxicity of this compound?

Supplementing cell culture media with exogenous palmitate has been shown to rescue or significantly reduce the cytotoxic effects of this compound.[1] This observation serves as a crucial on-target validation for this compound, demonstrating that its anti-cancer activity is primarily due to the inhibition of palmitate synthesis. By providing an external source of palmitate, researchers can bypass the block in de novo synthesis and restore downstream cellular functions that are dependent on this fatty acid.

Q3: What are the downstream signaling pathways affected by this compound?

Inhibition of FASN by this compound and the subsequent depletion of palmitate have been shown to disrupt several key oncogenic signaling pathways. These include the PI3K-AKT-mTOR and the β-catenin pathways.[1][3][4] The proper functioning of these pathways is often dependent on lipid-modified proteins and the integrity of lipid rafts within the cell membrane, both of which are affected by the availability of palmitate.

Q4: In which cancer cell lines has the effect of this compound and palmitate rescue been demonstrated?

The cytotoxic effects of this compound and the rescue by exogenous palmitate have been demonstrated in a variety of cancer cell lines. For instance, in CALU-6 non-small-cell lung cancer cells, this compound exhibits a potent cytotoxic effect that is ameliorated by the addition of exogenous palmitate.[1] The sensitivity to this compound can vary across different cancer types and even between cell lines of the same cancer type.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media.[6]
Incomplete dissolution of formazan crystals (MTT assay).Extend the incubation time with the solubilization solution. Gently pipette up and down to aid dissolution.
Exogenous palmitate does not rescue this compound cytotoxicity. Improper preparation of palmitate-BSA conjugate.Ensure complete conjugation of palmitate to fatty acid-free BSA. Filter-sterilize the final solution.
Concentration of palmitate is too low.Titrate the concentration of exogenous palmitate. A common starting concentration is 25 µM.[1]
Cell line is insensitive to exogenous lipid uptake.Verify the expression of fatty acid transporters like CD36 in your cell line of interest.
Unexpected cytotoxicity observed in control (vehicle-treated) cells. High concentration of DMSO (vehicle for this compound).Ensure the final concentration of DMSO in the culture medium is below a cytotoxic level (typically <0.5%).
Cytotoxicity of the BSA used for palmitate conjugation.Use high-purity, fatty acid-free BSA. Test the BSA solution alone for any cytotoxic effects.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound in various contexts, highlighting the impact of exogenous palmitate.

Parameter Cell Line / System IC50 Value Reference
Biochemical FASN Inhibitionin vitro assay42 nM[1][2]
Cellular Palmitate SynthesisHeLa-Ohio60 nM[1]
Cellular Palmitate SynthesisCALU-681 nM[1]
Cell Viability (Cytotoxicity)CALU-6100 nM[1]
Cell Viability with 25 µM PalmitateCALU-6No significant effect on viability[1]

Experimental Protocols

Protocol 1: Preparation of Palmitate-BSA Conjugate

This protocol describes the preparation of a stock solution of palmitate conjugated to bovine serum albumin (BSA) for use in cell culture.

Materials:

  • Palmitic acid

  • Ethanol (75%)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Sterile water

Procedure:

  • Dissolve palmitic acid in 75% ethanol to a concentration of 100 mM.

  • In a separate sterile tube, prepare a 10% solution of fatty acid-free BSA in sterile PBS.

  • Warm both the palmitic acid solution and the BSA solution to 37°C.

  • Slowly add the palmitic acid solution to the BSA solution while gently vortexing. A common molar ratio of palmitate to BSA is 2:1.[7][8]

  • Incubate the mixture at 37°C for 30-60 minutes to allow for conjugation.

  • Filter-sterilize the palmitate-BSA conjugate solution through a 0.22 µm filter.

  • The final stock solution can be stored at -20°C. Before use, thaw and dilute to the desired final concentration in cell culture medium.

Protocol 2: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity and Palmitate Rescue

This protocol outlines the steps for a 96-well plate-based MTT assay to determine the effect of this compound on cell viability in the presence and absence of exogenous palmitate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Palmitate-BSA conjugate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilization solution

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Prepare two sets of these dilutions. To one set, add the palmitate-BSA conjugate to a final desired concentration (e.g., 25 µM). To the other set, add an equivalent volume of the BSA vehicle control.

    • Remove the overnight culture medium from the cells and replace it with the prepared treatment media. Include appropriate controls: untreated cells, vehicle (DMSO) control, and palmitate-BSA only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm (or a wavelength between 550-600 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 values.

Visualizations

FASN_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes Exogenous Palmitate Exogenous Palmitate Intracellular Palmitate Pool Intracellular Palmitate Pool Exogenous Palmitate->Intracellular Palmitate Pool rescues This compound This compound FASN FASN This compound->FASN inhibits De Novo Palmitate Synthesis De Novo Palmitate Synthesis FASN->De Novo Palmitate Synthesis catalyzes De Novo Palmitate Synthesis->Intracellular Palmitate Pool replenishes Lipid Raft Integrity Lipid Raft Integrity Intracellular Palmitate Pool->Lipid Raft Integrity maintains PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Intracellular Palmitate Pool->PI3K/AKT/mTOR Pathway modulates β-catenin Pathway β-catenin Pathway Intracellular Palmitate Pool->β-catenin Pathway modulates Cell Survival Cell Survival Lipid Raft Integrity->Cell Survival PI3K/AKT/mTOR Pathway->Cell Survival β-catenin Pathway->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis inhibits

Caption: Signaling pathway of this compound action and palmitate rescue.

Experimental_Workflow cluster_0 Preparation cluster_1 Cell Culture and Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Data Analysis A Prepare Palmitate-BSA Conjugate D Treat Cells with this compound +/- Exogenous Palmitate A->D B Prepare this compound Serial Dilutions B->D C Seed Cells in 96-well Plate C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

TVB-3166 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TVB-3166 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally-available, potent, and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[3] By inhibiting FASN, this compound disrupts lipid biosynthesis, which is crucial for tumor cell growth and survival.[4] This disruption leads to several downstream effects, including the alteration of cell membrane structure, specifically lipid rafts, and the inhibition of critical signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][5][6][7] Ultimately, this can induce apoptosis (programmed cell death) in cancer cells.[1][6]

Q2: Is this compound a reversible or irreversible inhibitor?

This compound is a reversible inhibitor of FASN.[1][3] This was demonstrated in a cell-based assay where after a 4-hour exposure to this compound, its removal restored palmitate synthesis.[1]

Q3: What are the recommended concentrations of this compound for in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, dose-dependent effects are generally observed between 20 nM and 200 nM.[3][5] Studies have used concentrations ranging from 0.02 µM to 2.0 µM for assessing effects on signaling pathways and cell viability.[1] For specific applications, such as inhibiting S-acylation of viral proteins, concentrations up to 20 µM have been used without impacting cell viability in certain cell lines.[8]

Q4: How long should I treat my cells with this compound?

The duration of treatment with this compound depends on the specific assay being performed. Effects on signaling pathways and protein phosphorylation can be observed after 48 to 96 hours of treatment.[1] For cell viability and apoptosis assays, treatment times can also range from 72 hours to several days.[1][9] Long-term growth inhibition studies have been conducted for up to 14 days.[10]

Q5: How should I prepare and store this compound for cell culture use?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, a 10 mM stock solution can be prepared in DMSO.[11] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2] Stock solutions should be stored at -20°C or -80°C. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No significant effect on cell viability or proliferation. Cell line may be insensitive to FASN inhibition.Check the FASN expression levels in your cell line. High FASN expression is often correlated with sensitivity.[5] Consider testing different breast cancer subtypes, as Luminal A subtypes have shown more sensitivity than Luminal B.[10]
Insufficient drug concentration or treatment duration.Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay.
Presence of exogenous lipids in the media.Supplementing cell growth media with palmitate can rescue cells from this compound-induced cell death.[1] Ensure your experimental design accounts for lipids present in the serum or media. Using charcoal-stripped serum may be an option.[10]
High levels of unexpected cytotoxicity in control (untreated) cells. DMSO concentration is too high.Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO as your treated samples).
Poor cell health prior to treatment.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell seeding density across all wells and experiments.
Instability of the compound in media over long incubation periods.For long-term experiments (several days), consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 2-3 days).
Reversibility of the inhibitor.Be mindful that this compound is a reversible inhibitor.[1] Washing the cells or changing the media without adding back the inhibitor will lead to the reversal of its effects.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound from various studies.

Assay TypeTarget/Cell LineIC₅₀ ValueReference
Biochemical AssayFASN42 nM[2][3][11]
Cellular Palmitate SynthesisHeLa-Ohio cells60 nM[1]
Cellular Palmitate SynthesisGeneral81 nM[3][11]
Cell ViabilityCALU-6 (non-small-cell lung tumor)100 nM[1][11]

Experimental Protocols

General Protocol for a Cell Viability Assay Using this compound

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Culture cells of interest in their recommended growth medium.

    • Harvest cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well).

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, serially dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable method, such as a CCK-8 assay.[9]

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

Signaling Pathways Affected by this compound

FASN_Signaling_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition Leads to LipidRafts Lipid Raft Architecture Palmitate->LipidRafts PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway LipidRafts->PI3K_AKT_mTOR BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin TumorGrowth Tumor Cell Growth and Survival PI3K_AKT_mTOR->TumorGrowth BetaCatenin->TumorGrowth Apoptosis->TumorGrowth

Caption: FASN Inhibition by this compound and its Downstream Effects.

Experimental Workflow: Cell Viability Assay

Experimental_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 PrepareTreat Prepare this compound Serial Dilutions Incubate1->PrepareTreat TreatCells Treat Cells Incubate1->TreatCells PrepareTreat->TreatCells Incubate2 Incubate for Desired Duration TreatCells->Incubate2 AddReagent Add Viability Reagent (e.g., CCK-8) Incubate2->AddReagent Measure Measure Absorbance/ Fluorescence AddReagent->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a Cell Viability Assay with this compound.

References

Technical Support Center: Troubleshooting TVB-3166 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving TVB-3166, a potent Fatty Acid Synthase (FASN) inhibitor. This resource offers insights into potential resistance mechanisms, methodologies for their investigation, and strategies to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

This compound is a selective and reversible inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate.[1] By blocking FASN, this compound disrupts multiple processes crucial for cancer cell survival and proliferation, including membrane biosynthesis, signaling pathways, and energy metabolism.[1] Its anti-tumor effects are mediated through the induction of apoptosis, inhibition of the PI3K-AKT-mTOR and β-catenin signaling pathways, and disruption of lipid raft architecture.[1]

Q2: My cancer cell line shows little to no response to this compound. What are the possible reasons for this intrinsic resistance?

Intrinsic resistance to FASN inhibitors like this compound can be multifactorial. Some key factors include:

  • Low FASN Expression: Cell lines with inherently low expression of FASN may not rely heavily on de novo fatty acid synthesis for their survival and are thus less sensitive to FASN inhibition.[2]

  • Basal Activation of Survival Pathways: Cancer cells with high basal activation of pro-survival signaling pathways, such as the PI3K/Akt and AMPK pathways, may be able to bypass the effects of FASN inhibition.[2]

  • Metabolic Phenotype: Certain cancer subtypes, such as those with a glycolytic phenotype, may be less sensitive to FASN inhibitors compared to those with a lipogenic phenotype.

Q3: I have been treating my cancer cell line with this compound for an extended period, and now it seems to be developing resistance. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound and its clinical analogue, TVB-2640 (denifanstat), is an area of active investigation. Based on current research, potential mechanisms include:

  • Metabolic Reprogramming: Resistant cells may adapt their metabolism to circumvent the blockade of de novo fatty acid synthesis. This can involve:

    • Increased Triglyceride Storage: Endocrine-resistant breast cancer cells have shown a metabolic shift towards increased storage of triglycerides.

    • Upregulation of Polyunsaturated Fatty Acids (PUFAs): An increase in PUFAs with a high degree of desaturation has been observed in resistant cells. Targeting PUFA pathways may represent a therapeutic strategy in such cases.

    • Alternative Fatty Acid Sources: Cancer cells might switch to scavenging extracellular fatty acids or utilizing alternative synthesis pathways. One such pathway involves the enzyme Fatty Acid Desaturase 2 (FADS2), which produces sapienate, an alternative monounsaturated fatty acid.[3][4][5]

  • Upregulation of Compensatory Genes: In response to FASN inhibition, cancer cells may upregulate the expression of genes involved in fatty acid synthesis and uptake to compensate. Studies with TVB-2640 have shown upregulation of stearyl-CoA desaturase (SCD), FASN itself, and sterol regulatory element-binding factor 1 (SREBF1) in treated cells.[6]

  • Activation of Bypass Signaling Pathways: The activation of pro-survival signaling pathways can confer resistance. Increased activation of the Akt, AMPK, and Erk1/2 pathways has been associated with resistance to FASN inhibition in preclinical models.[7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during treatment.
Serum Concentration Components in fetal bovine serum (FBS) can affect drug activity. Consider using a lower serum concentration or serum-free media during the drug treatment period. Always maintain consistent serum conditions across experiments.
Drug Stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Incubation Time The optimal incubation time for this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.
Formazan Crystal Solubilization (MTT Assay) Incomplete solubilization of formazan crystals can lead to inaccurate absorbance readings. Ensure complete dissolution by vigorous pipetting or shaking before reading the plate.
Problem 2: Difficulty in detecting changes in signaling pathways (p-Akt, p-AMPK, p-Erk) via Western Blot after this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Treatment Time Activation of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for detecting changes in phosphorylation of your target proteins.
Low Protein Concentration Ensure you are loading a sufficient amount of protein per well. Perform a protein concentration assay (e.g., BCA assay) on your lysates and normalize the loading amount.
Phosphatase Activity Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
Antibody Quality Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate the antibody concentration to optimize the signal-to-noise ratio.
Basal Pathway Activation If the basal level of pathway activation is very high or very low, it may be difficult to detect further changes. Consider serum-starving the cells before treatment to reduce basal signaling.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt, AMPK, and Erk1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Lipidomics Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile of cancer cells.

  • Lipid Extraction: After cell treatment, harvest the cells and perform lipid extraction using a method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE)-based protocol.[10]

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in an appropriate solvent for analysis.

  • Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and identify different lipid species.

  • Data Analysis: Process the raw data using specialized software to identify and quantify individual lipid species. Perform statistical analysis to identify significant changes in the lipid profiles between different treatment groups.

Signaling and Resistance Pathways

Below are diagrams illustrating the key signaling pathway affected by this compound and a conceptual workflow for investigating resistance.

TVB3166_Mechanism_of_Action cluster_pathways Signaling Pathways TVB3166 This compound FASN FASN TVB3166->FASN Palmitate De Novo Palmitate Synthesis TVB3166->Palmitate Apoptosis Apoptosis TVB3166->Apoptosis FASN->Palmitate Catalyzes Proliferation Cell Proliferation and Survival PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Palmitate->PI3K_AKT_mTOR Activates Beta_Catenin β-Catenin Pathway Palmitate->Beta_Catenin Activates Lipid_Rafts Lipid Raft Architecture Palmitate->Lipid_Rafts Maintains PI3K_AKT_mTOR->Proliferation Beta_Catenin->Proliferation Lipid_Rafts->Proliferation

Caption: Mechanism of action of this compound.

Resistance_Workflow start Sensitive Cancer Cell Line treatment Chronic this compound Treatment start->treatment resistant_line Resistant Cancer Cell Line treatment->resistant_line viability Confirm Resistance (IC50 Shift) resistant_line->viability omics Multi-Omics Analysis viability->omics transcriptomics Transcriptomics (RNA-seq) omics->transcriptomics metabolomics Metabolomics/ Lipidomics omics->metabolomics proteomics Proteomics omics->proteomics validation Hypothesis Validation transcriptomics->validation metabolomics->validation proteomics->validation functional Functional Assays (e.g., siRNA knockdown) validation->functional pathway_analysis Pathway Analysis (Western Blot) validation->pathway_analysis end Identify Resistance Mechanisms functional->end pathway_analysis->end

Caption: Experimental workflow to investigate this compound resistance.

References

Technical Support Center: TVB-3166 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the FASN inhibitor, TVB-3166.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inducing apoptosis in my cell line?

A1: While this compound, a potent and selective Fatty Acid Synthase (FASN) inhibitor, has been shown to induce apoptosis in a variety of cancer cell lines, observing a lack of apoptotic induction in your specific cell line can be attributed to several factors ranging from experimental conditions to intrinsic cellular characteristics.[1][2][3][4][5] This guide will walk you through potential causes and troubleshooting steps.

Troubleshooting Guide: Lack of Apoptosis Induction by this compound

If you are not observing the expected apoptotic effects of this compound, consider the following potential causes and suggested actions.

Sub-optimal Experimental Conditions

The concentration of this compound and the duration of treatment are critical for observing an apoptotic response.

  • Is the this compound concentration appropriate?

    • Rationale: The effective concentration of this compound can vary between cell lines. Dose-dependent effects are typically observed between 20-200 nM.[1][2]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 10 nM to 10 µM.

  • Is the treatment duration sufficient?

    • Rationale: The induction of apoptosis is a time-dependent process. Effects on signaling pathways and lipid raft architecture may precede overt apoptosis.

    • Recommendation: Conduct a time-course experiment, treating cells for 24, 48, 72, and 96 hours to identify the optimal treatment window for apoptosis induction.

Cell Line-Specific Characteristics

The intrinsic properties of your cell line play a significant role in its response to FASN inhibition.

  • What is the FASN expression level in your cell line?

    • Rationale: While many cancer cells overexpress FASN, the level of expression can vary. Paradoxically, very high levels of FASN have been associated with drug resistance.[6][7] Low FASN expression may result in reduced sensitivity to this compound.

    • Recommendation: Determine the FASN expression level in your cell line using Western blotting or qPCR and compare it to sensitive control cell lines.

  • What is the metabolic phenotype of your cell line?

    • Rationale: Some cancer cell subtypes are more reliant on glycolysis than on de novo fatty acid synthesis for their energy and biomass production.[8] For instance, Luminal B breast cancer cells, which are highly glycolytic, show less sensitivity to this compound compared to the more lipogenic Luminal A subtype.[8]

    • Recommendation: Characterize the metabolic profile of your cell line (e.g., using Seahorse analysis) to understand its dependence on fatty acid synthesis versus glycolysis.

  • Is your cell line capable of utilizing exogenous lipids?

    • Rationale: The presence of fatty acids in the cell culture medium can rescue cells from the cytotoxic effects of FASN inhibition.[9]

    • Recommendation: Culture your cells in a lipid-reduced medium when treating with this compound to enhance their dependence on de novo fatty acid synthesis.

Activation of Pro-Survival Signaling Pathways

Cancer cells can develop resistance to therapy by activating alternative survival pathways.

  • Is the PI3K/AKT/mTOR pathway constitutively active in your cell line?

    • Rationale: The PI3K/AKT/mTOR pathway is a key survival pathway that can be activated in response to FASN inhibition, thereby counteracting the pro-apoptotic signals.[1][5]

    • Recommendation: Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, mTOR, S6K) in the presence and absence of this compound. Consider combining this compound with a PI3K or mTOR inhibitor.

Induction of Alternative Cell Death Pathways

The absence of classical apoptotic markers does not necessarily mean the cells are not dying.

  • Could this compound be inducing a non-apoptotic form of cell death?

    • Rationale: Cells can undergo other forms of programmed cell death, such as necroptosis or autophagy-related cell death, which are not detected by conventional apoptosis assays like Annexin V staining or caspase activation assays.[10] Inhibition of FASN has been shown to induce endoplasmic reticulum stress, which can trigger various cell death programs.[11]

    • Recommendation: Investigate markers of other cell death pathways. For necroptosis, examine the phosphorylation of MLKL. For autophagy, monitor the conversion of LC3-I to LC3-II.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

ParameterValueCell Line(s)Reference
Biochemical FASN IC₅₀ 42 nM-[5][12]
Cellular Palmitate Synthesis IC₅₀ 81 nM-[5][12]
Effective Apoptotic Concentration Range 20 - 200 nMVarious[1][2]
Cellular IC₅₀ (CALU-6) 0.10 µMCALU-6[2]

Experimental Protocols

Western Blot for FASN Expression and Signaling Pathway Activation
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of this compound Action

TVB3166_Pathway TVB3166 This compound FASN FASN TVB3166->FASN Inhibits Palmitate ↓ Palmitate Synthesis FASN->Palmitate LipidRafts Disruption of Lipid Rafts Palmitate->LipidRafts PI3K_AKT PI3K/AKT/mTOR Pathway LipidRafts->PI3K_AKT Inhibits BetaCatenin β-catenin Pathway LipidRafts->BetaCatenin Inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis Leads to BetaCatenin->Apoptosis Leads to Troubleshooting_Workflow Start No Apoptosis Observed with this compound Check_Conditions Check Experimental Conditions (Dose & Duration) Start->Check_Conditions Optimize_Dose Optimize Dose/ Time Course Check_Conditions->Optimize_Dose Assess_Cell_Line Assess Cell Line Characteristics Check_FASN Check FASN Expression Assess_Cell_Line->Check_FASN Check_Metabolism Assess Metabolic Phenotype Assess_Cell_Line->Check_Metabolism Check_Lipids Test in Lipid-Reduced Medium Assess_Cell_Line->Check_Lipids Investigate_Pathways Investigate Alternative Pathways Check_Survival_Signaling Assess Survival Signaling (e.g., PI3K/AKT) Investigate_Pathways->Check_Survival_Signaling Check_Alt_Death Investigate Alternative Cell Death Investigate_Pathways->Check_Alt_Death Optimize_Dose->Assess_Cell_Line No Apoptosis_Observed Apoptosis Observed Optimize_Dose->Apoptosis_Observed Yes Check_FASN->Investigate_Pathways Check_Metabolism->Investigate_Pathways Check_Lipids->Investigate_Pathways No Check_Lipids->Apoptosis_Observed Yes Resistance_Mechanisms cluster_intrinsic Intrinsic Cell Properties cluster_acquired Acquired Resistance Low_FASN Low FASN Expression No_Apoptosis Lack of Apoptosis Low_FASN->No_Apoptosis Glycolytic Glycolytic Phenotype Glycolytic->No_Apoptosis Exogenous_Lipids Exogenous Lipid Uptake Exogenous_Lipids->No_Apoptosis Survival_Pathways Upregulated Survival Pathways (PI3K/AKT) Survival_Pathways->No_Apoptosis Alt_Death Alternative Cell Death Pathway Alt_Death->No_Apoptosis

References

Variability in TVB-3166 efficacy across different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This resource addresses common issues encountered during in vitro experiments and explains the observed variability in its anti-cancer efficacy across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally-available, reversible, and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1][2] By inhibiting FASN, this compound disrupts the production of fatty acids essential for cancer cell proliferation, survival, and membrane integrity.[3] This disruption leads to several downstream effects, including the induction of apoptosis, inhibition of key signaling pathways like PI3K-AKT-mTOR and β-catenin, and alterations in lipid raft architecture.[1][3]

Q2: Why does the efficacy of this compound vary across different cancer cell lines?

A2: The variability in this compound efficacy is influenced by several factors. While many cancer cells overexpress FASN, the level of expression does not always correlate with sensitivity to its inhibition.[1][4] Key factors contributing to differential sensitivity include:

  • Genetic background: For instance, non-small cell lung cancer (NSCLC) cell lines with KRAS mutations have shown increased sensitivity to FASN inhibition.[1]

  • Cellular lipid content: Tumor cell lines with lower baseline levels of palmitate and total saturated fatty acids tend to be more sensitive to this compound.[1]

  • Metabolic plasticity: Some cancer cells may have the ability to compensate for FASN inhibition by upregulating the uptake of exogenous fatty acids, thus reducing the drug's efficacy.

Q3: What are the known biomarkers for sensitivity or resistance to this compound?

A3: While research is ongoing, some potential biomarkers have been identified. As mentioned, KRAS mutations in lung cancer may indicate increased sensitivity.[1] Conversely, a high capacity for exogenous lipid uptake could be a marker of resistance. The expression levels of proteins involved in lipid transport may also play a role. Furthermore, the activation state of signaling pathways downstream of FASN, such as the PI3K-AKT-mTOR pathway, could influence the cellular response to this compound.[1][3]

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of taxanes in taxane-resistant prostate cancer cell lines.[5] Combination therapy with BH3 mimetic drugs has also shown promise in overcoming resistance to apoptosis in pancreatic cancer cells.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Higher than expected cell viability after this compound treatment.

  • Question: I treated my cancer cell line with this compound, but the cell viability remains high. What could be the reason?

  • Answer:

    • Check the IC50 value for your specific cell line. Sensitivity to this compound is highly variable. Refer to the table below or published literature for the expected IC50 range for your cell line. You may need to perform a dose-response experiment to determine the optimal concentration.

    • Verify the culture conditions. The presence of high levels of lipids in the serum of your culture medium can sometimes rescue cells from the effects of FASN inhibition. Consider using charcoal-stripped serum to reduce exogenous lipid levels.

    • Investigate potential resistance mechanisms. Your cell line might have intrinsic resistance. This could be due to a low dependence on de novo lipogenesis or a high capacity for fatty acid uptake. Consider performing experiments to assess the lipid metabolism of your cell line.

Problem 2: No significant decrease in p-AKT levels after this compound treatment.

  • Question: I performed a Western blot to check for the inhibition of the PI3K-AKT pathway, but I don't see a significant decrease in phosphorylated AKT (p-AKT) levels after treating with this compound. Why?

  • Answer:

    • Confirm FASN inhibition. First, ensure that this compound is active and inhibiting FASN in your cells. You can do this by measuring the levels of FASN protein itself (sometimes its expression is downregulated upon inhibition) or by performing a lipidomics analysis to confirm a reduction in palmitate levels.[7]

    • Check the timing of your experiment. The effect of FASN inhibition on downstream signaling pathways may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing a decrease in p-AKT.

    • Consider alternative signaling pathways. While this compound is known to affect the PI3K-AKT pathway, your cell line might have redundant or alternative survival signaling pathways that are not dependent on FASN-mediated lipid metabolism.

Problem 3: Discrepancy between cell viability assay results and apoptosis assay results.

  • Question: My cell viability assay (e.g., CellTiter-Glo) shows a decrease in viability, but my apoptosis assay (e.g., Annexin V staining) does not show a significant increase in apoptotic cells. What does this mean?

  • Answer:

    • Consider cytostatic effects. this compound can have both cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[3] A decrease in ATP levels, as measured by CellTiter-Glo, can reflect a reduction in cell number due to either cell death or a halt in cell division. Your results may indicate that at the tested concentration and time point, this compound is primarily inhibiting proliferation rather than inducing widespread apoptosis.

    • Analyze cell cycle progression. To investigate cytostatic effects, perform a cell cycle analysis by flow cytometry. You may observe an arrest in a specific phase of the cell cycle.

    • Use multiple apoptosis markers. In addition to Annexin V staining, consider measuring the cleavage of PARP or Caspase-3 by Western blotting to get a more complete picture of apoptosis induction.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
CALU-6Non-Small Cell Lung Cancer0.10[1][2]
COLO-205Colorectal AdenocarcinomaSensitive[1]
OVCAR-8Ovarian CancerSensitive[1]
22Rv1Prostate CancerLess Sensitive[1]
NCI-H1975Non-Small Cell Lung Cancer> 0.20 (Resistant)[1]

Note: "Sensitive" and "Less Sensitive" are qualitative descriptions from the literature where specific IC50 values were not provided. The response can be dose-dependent.

Experimental Protocols

1. Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from Promega's technical bulletin.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • 96-well opaque-walled plates suitable for luminescence readings

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Using Annexin V Staining and Flow Cytometry)

This protocol is a general guideline for Annexin V staining.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound at the desired concentrations for the appropriate duration.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

3. Western Blotting for FASN Signaling Pathway Analysis

  • Materials:

    • This compound

    • Cancer cell line of interest

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-FASN, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (or other loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total AKT and a loading control.

4. Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cancer cells to grow without attachment, a hallmark of transformation.[8][9][10][11]

  • Materials:

    • This compound

    • Cancer cell line of interest

    • Agar

    • Culture medium

    • 6-well plates

  • Procedure:

    • Prepare a base layer of 0.6% agar in culture medium in each well of a 6-well plate and allow it to solidify.

    • Create a top layer of 0.35% agar in culture medium containing a suspension of your cancer cells.

    • Pour the cell-containing top layer over the base layer and let it solidify.

    • Add culture medium containing different concentrations of this compound or a vehicle control on top of the agar.

    • Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 2-3 days.

    • After the incubation period, stain the colonies with crystal violet and count them under a microscope.

    • Quantify the effect of this compound on colony formation.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Signals cluster_signaling Signaling Cascade cluster_metabolism Metabolic Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrient_Excess Nutrient Excess (Glucose, etc.) Nutrient_Excess->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis TVB_3166 This compound TVB_3166->FASN Inhibits Cell_Proliferation Cell Proliferation & Survival Lipid_Synthesis->Cell_Proliferation

Caption: FASN signaling pathway and its inhibition by this compound.

Experimental_Workflow Start Start: Select Cancer Cell Line Dose_Response 1. Dose-Response Assay (e.g., CellTiter-Glo) Start->Dose_Response Determine_IC50 2. Determine IC50 Dose_Response->Determine_IC50 Apoptosis_Assay 3. Apoptosis Assay (Annexin V) Determine_IC50->Apoptosis_Assay Use IC50 concentration Western_Blot 4. Western Blot Analysis (p-AKT, FASN) Determine_IC50->Western_Blot Use IC50 concentration Anchorage_Assay 5. Anchorage-Independent Growth Assay (Soft Agar) Determine_IC50->Anchorage_Assay Use sub-IC50 concentrations Analyze_Results Analyze Results & Draw Conclusions Apoptosis_Assay->Analyze_Results Western_Blot->Analyze_Results Anchorage_Assay->Analyze_Results

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Workflow Start Unexpected Result: High Cell Viability Check_IC50 Is the correct IC50 used? Start->Check_IC50 Check_Culture Are there high lipids in the medium? Check_IC50->Check_Culture Yes Solution_Dose Action: Perform new dose-response. Check_IC50->Solution_Dose No Consider_Resistance Could the cell line be resistant? Check_Culture->Consider_Resistance No Solution_Medium Action: Use charcoal- stripped serum. Check_Culture->Solution_Medium Yes Solution_Resistance Action: Investigate lipid uptake & genetic markers. Consider_Resistance->Solution_Resistance Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Interpreting Lipidomics Data After TVB-3166 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FASN inhibitor TVB-3166 and interpreting subsequent lipidomics data.

Troubleshooting Guides

This section addresses specific issues that may arise during your lipidomics experiments involving this compound treatment.

Problem Possible Cause Suggested Solution
No significant change in palmitate or saturated fatty acid levels after this compound treatment. 1. Inactive Compound: this compound may have degraded. 2. Insufficient Dose or Treatment Duration: The concentration or incubation time of this compound may be too low to elicit a response in your specific cell line. 3. Cell Line Insensitivity: The cell line may not be dependent on de novo fatty acid synthesis for survival and proliferation.1. Verify Compound Activity: Use a fresh stock of this compound. Confirm its activity using a cell viability assay in a sensitive cell line. 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line. Effects of this compound are dose-dependent, with changes observed between 20-200 nM.[1] 3. Assess FASN Dependence: Confirm FASN expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to FASN inhibition.
High variability in lipid profiles between biological replicates. 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect lipid metabolism. 2. Inconsistent this compound Treatment: Inaccurate pipetting or uneven distribution of the inhibitor. 3. Variable Sample Preparation: Inconsistent timing of cell harvesting, quenching, or lipid extraction.1. Standardize Cell Culture: Use cells of the same passage number and seed at a consistent density. Ensure uniform media composition and volume. 2. Ensure Uniform Treatment: Prepare a master mix of this compound in media to ensure consistent concentration across all samples. 3. Standardize Sample Preparation: Follow a strict and consistent protocol for cell harvesting, quenching of metabolism, and lipid extraction for all samples.
Unexpected increase in certain lipid species (e.g., some polyunsaturated fatty acids or glycerophospholipids). 1. Metabolic Rewiring: Inhibition of FASN can lead to compensatory changes in other lipid metabolic pathways, such as the uptake and remodeling of exogenous fatty acids. 2. Cell Stress Response: The observed changes may be part of a broader cellular stress or apoptotic response induced by this compound.1. Analyze Expression of Lipid Metabolism Genes: Use qPCR or proteomics to investigate changes in the expression of enzymes involved in fatty acid uptake, desaturation, and elongation. 2. Correlate with Apoptosis Markers: Measure markers of apoptosis (e.g., caspase activity, PARP cleavage) to determine if the lipid changes are associated with the induction of cell death. This compound is known to induce apoptosis.[1]
Difficulty in identifying and annotating lipid species. 1. Low Resolution Mass Spectrometry Data: Insufficient mass accuracy or fragmentation data can make confident lipid identification challenging. 2. Inappropriate Data Analysis Software or Database: The software or database used may not be suitable for the complexity of the lipidomics data.1. Utilize High-Resolution Mass Spectrometry: Employ high-resolution MS for accurate mass measurements and MS/MS for fragmentation analysis to confirm lipid structures. 2. Use Appropriate Software and Databases: Utilize specialized lipidomics software and databases such as LIPID MAPS for accurate annotation.
Missing values in the dataset. 1. Lipid levels below the limit of detection (LOD). 2. Technical issues during sample preparation or data acquisition. 1. Appropriate Imputation Methods: For values likely below the LOD, consider imputation methods such as half-minimum value imputation. For data missing at random, methods like k-nearest neighbors (kNN) can be used.[2] 2. Review Quality Control: Examine quality control samples to identify and troubleshoot any systematic issues in your workflow.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the interpretation of lipidomics data following this compound treatment.

1. What is the primary mechanism of action of this compound and how does it affect lipid metabolism?

This compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1] By inhibiting FASN, this compound blocks the production of new fatty acids. This leads to a significant decrease in the levels of palmitate and total saturated fatty acids within the cell.[1]

2. What are the expected changes in the lipidome after this compound treatment?

Based on its mechanism of action, the most prominent and expected changes are:

  • Decrease in Saturated Fatty Acids: A significant reduction in palmitate (16:0) and other saturated fatty acids.

  • Alterations in Complex Lipids: Downstream effects on the composition of complex lipids that incorporate fatty acids, such as phospholipids, sphingolipids, and triglycerides. The specific changes can vary depending on the cell type and its metabolic wiring.

  • No Consistent Trend in Polyunsaturated Fatty Acids (PUFAs): Studies have shown no discernible trend in the impact of FASN inhibition on PUFAs.[1]

Quantitative Data Summary

While specific fold changes can be cell-line dependent, the following table summarizes the generally expected trends in lipid classes after this compound treatment.

Lipid ClassExpected Change After this compound TreatmentRationale
Saturated Fatty Acids (SFAs) Significant Decrease Direct inhibition of de novo synthesis of palmitate, the primary SFA.[1]
Monounsaturated Fatty Acids (MUFAs) Decrease Palmitate is a precursor for the synthesis of MUFAs.
Polyunsaturated Fatty Acids (PUFAs) Variable / No Consistent Trend Cells may compensate by increasing uptake of essential PUFAs from the environment.[1]
Glycerophospholipids (e.g., PC, PE) Variable Changes in the fatty acyl chain composition are expected, with a likely decrease in SFA-containing species.
Sphingolipids (e.g., Ceramides, Sphingomyelin) Variable Palmitate is a precursor for ceramide synthesis, so a decrease in some ceramide species may be observed.
Triacylglycerols (TAGs) Decrease Reduced availability of fatty acids for esterification to glycerol.

3. How does this compound treatment affect cellular signaling pathways?

Inhibition of FASN by this compound has been shown to impact key oncogenic signaling pathways:

  • PI3K-AKT-mTOR Pathway: FASN activity is linked to this pathway, and its inhibition can lead to decreased signaling through this cascade.[3]

  • β-catenin Pathway: this compound treatment has been shown to inhibit β-catenin signaling.[3]

These effects are thought to be mediated, in part, by the disruption of lipid raft architecture in the cell membrane, which is crucial for the proper localization and function of signaling proteins.[1]

4. What are some key considerations for designing a lipidomics experiment with this compound?

  • Appropriate Controls: Include a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a cell line known to be sensitive to this compound) to validate the experiment.

  • Dose-Response and Time-Course: Perform preliminary experiments to determine the optimal concentration and treatment duration of this compound for your specific experimental system.

  • Quenching of Metabolism: Rapidly halt metabolic activity at the time of cell harvesting to prevent artificial changes in the lipidome. This can be achieved by flash-freezing in liquid nitrogen or using cold quenching solutions.

  • Lipid Extraction Method: Choose a robust lipid extraction method, such as the Folch or Bligh-Dyer method, to ensure efficient and reproducible recovery of a broad range of lipid classes.

Experimental Protocols

Lipidomics Sample Preparation from this compound Treated Cells

This protocol provides a general workflow for preparing lipid extracts from cultured cells treated with this compound for subsequent LC-MS/MS analysis.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the predetermined optimal concentration of this compound or vehicle control for the desired duration.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold methanol to quench metabolic activity and scrape the cells.

    • Transfer the cell suspension to a new tube.

  • Lipid Extraction (Folch Method):

    • Add chloroform to the cell suspension in methanol to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

LC-MS/MS Parameters for Lipidomics Analysis

These are general starting parameters for a reversed-phase LC-MS/MS analysis of lipids. Optimization may be required for your specific instrument and lipid classes of interest.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over 20-30 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 50-60 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs to cover a wider range of lipid classes.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS (ddMS2) or data-independent acquisition (DIA).

    • Mass Range: m/z 100-1500.

    • Resolution: High resolution (e.g., > 60,000) for accurate mass measurements.

Mandatory Visualizations

G Lipidomics Experimental Workflow for this compound Treatment cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cell_culture Cell Culture & this compound Treatment harvesting Cell Harvesting & Quenching cell_culture->harvesting extraction Lipid Extraction harvesting->extraction reconstitution Sample Reconstitution extraction->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms preprocessing Data Preprocessing lc_ms->preprocessing identification Lipid Identification preprocessing->identification quantification Quantification identification->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for lipidomics analysis after this compound treatment.

G Troubleshooting Logic for Unexpected Lipidomics Data start Unexpected Lipidomics Data q1 Are changes in palmitate/SFAs observed? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Check compound activity, dose, and cell sensitivity q1->a1_no No q2 Is there high variability between replicates? a1_yes->q2 a2_yes Review and standardize cell culture, treatment, and sample prep protocols q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Are there unexpected increases in certain lipids? a2_no->q3 a3_yes Investigate metabolic rewiring and cell stress responses q3->a3_yes Yes a3_no Data is likely robust for interpretation q3->a3_no No

Caption: A logical flow for troubleshooting common lipidomics data issues.

G Simplified FASN-Related Signaling Pathways cluster_0 Signaling Pathways cluster_1 Cellular Processes TVB3166 This compound FASN FASN TVB3166->FASN inhibits Palmitate Palmitate & Saturated FAs FASN->Palmitate produces PI3K_AKT PI3K-AKT-mTOR Pathway FASN->PI3K_AKT Beta_Catenin β-catenin Pathway FASN->Beta_Catenin Palmitate->PI3K_AKT activates Palmitate->Beta_Catenin activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Beta_Catenin->Proliferation

Caption: FASN's role in activating key signaling pathways inhibited by this compound.

References

Navigating TVB-3166 Dosage Across Diverse Tumor Landscapes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for adjusting TVB-3166 dosage in various preclinical tumor models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during experimentation with this novel Fatty Acid Synthase (FASN) inhibitor.

Abstract

This compound is an orally available, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently overexpressed in various cancers. Inhibition of FASN by this compound has demonstrated anti-tumor activity in a range of preclinical models by inducing apoptosis, disrupting lipid raft architecture, and inhibiting critical oncogenic signaling pathways, including PI3K-AKT-mTOR and β-catenin.[1][2][3][4] This guide provides a comprehensive overview of recommended dosage adjustments for this compound across different tumor models, detailed experimental methodologies, and troubleshooting advice to support robust and reproducible research.

I. Dosage and Administration: A Comparative Overview

The optimal dosage of this compound can vary significantly depending on the tumor model, whether the study is conducted in vitro or in vivo, and the specific research question. The following tables summarize reported dosages and their observed effects.

Table 1: In Vivo Dosage of this compound in Xenograft Models
Tumor TypeAnimal ModelDosageDosing ScheduleObserved EffectsReference
Non-Small-Cell Lung Cancer (NSCLC)Patient-Derived Xenograft (PDX)60 mg/kgOnce daily, oral gavage87% mean Tumor Growth Inhibition (TGI)Sagimet Biosciences
Pancreatic CancerPANC-1 Cell Line Xenograft30 mg/kgOnce daily, oral gavage19% TGI (non-significant)[2]
Pancreatic CancerPANC-1 Cell Line Xenograft100 mg/kgOnce daily, oral gavage57% TGI (statistically significant)[2]
Non-Small-Cell Lung Cancer (NSCLC)CALU-6 & A549 Cell Line Xenografts, PDX60 mg/kgOnce daily, oral gavageEnhanced tumor growth inhibition in combination with taxanes[5]
Prostate Cancer22Rv1 Cell Line XenograftNot SpecifiedNot SpecifiedEnhanced anti-tumor effect in combination with taxanesNot Specified
Colorectal CancerPatient-Derived Xenograft (PDX)Not SpecifiedNot SpecifiedA newer analog, TVB-3664, showed a 50% reduction in tumor weight.[1]
Table 2: In Vitro Concentration of this compound in Cell Culture
Tumor TypeCell Line(s)ConcentrationTreatment DurationObserved EffectsReference
Colorectal CancerPanel of 13 CRC cell lines0.2 µM7 daysVaried sensitivity, with high FASN expression correlating with increased sensitivity[1]
Non-Small-Cell Lung CancerCALU-60.02 - 2.0 µM4 daysDose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage[3]
Colon AdenocarcinomaCOLO-2050.02 - 2.0 µM4 daysDose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage[3]
Ovarian CancerOVCAR-50.02 - 2.0 µM4 daysDose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage[3]
Prostate Cancer22Rv10.02 - 2.0 µM4 daysDose-dependent inhibition of AKT phosphorylation and induction of PARP cleavage[3]
Diverse Tumor TypesPanel of 90 cell lines0.02 or 0.20 µM7 daysDose-dependent induction of cell death[2]

II. Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving this compound.

A. In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice or NOD-SCID mice are commonly used for establishing xenografts.

  • Tumor Implantation:

    • For cell line-derived xenografts, inject approximately 5-10 x 10^6 cells subcutaneously into the flank of the mouse.

    • For patient-derived xenografts (PDXs), surgically implant a small tumor fragment (2-3 mm³) subcutaneously.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Drug Preparation and Administration:

    • Formulate this compound in an appropriate vehicle (e.g., corn oil).

    • Administer the drug via oral gavage at the desired dosage and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

B. In Vitro Cell-Based Assays
  • Cell Culture: Culture cancer cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo):

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of this compound concentrations.

    • Incubate for the desired duration (e.g., 72-96 hours).

    • Perform the assay according to the manufacturer's instructions to determine cell viability.

  • Western Blot Analysis:

    • Treat cells with this compound for the specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., FASN, p-AKT, total AKT, PARP) and appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

III. Mandatory Visualizations

Signaling Pathway of this compound Action

TVB3166_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Beta_Catenin β-catenin AKT->Beta_Catenin Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits Beta_Catenin->Cell_Growth TVB3166 This compound FASN FASN TVB3166->FASN Inhibits TVB3166->Apoptosis Induces Palmitate Palmitate Synthesis FASN->Palmitate FASN->Cell_Growth Lipid_Rafts Lipid Raft Integrity Palmitate->Lipid_Rafts Maintains Lipid_Rafts->RTK Supports

Caption: this compound inhibits FASN, leading to decreased palmitate synthesis, disruption of lipid rafts, and subsequent inhibition of pro-survival signaling pathways like PI3K-AKT-mTOR and β-catenin, ultimately inducing apoptosis.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control (e.g., Corn Oil) Randomization->Vehicle TVB3166 This compound Treatment (Oral Gavage) Randomization->TVB3166 Monitoring Monitor Tumor Volume & Body Weight Vehicle->Monitoring TVB3166->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Tumor_Weight Tumor Weight Measurement Euthanasia->Tumor_Weight Further_Analysis Further Analysis (Western Blot, IHC) Euthanasia->Further_Analysis TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Weight->TGI

Caption: A typical workflow for evaluating the efficacy of this compound in preclinical xenograft models, from tumor implantation to data analysis.

IV. Troubleshooting and FAQs

Q1: We are observing significant body weight loss in our mouse cohort treated with this compound. What could be the cause and how can we mitigate this?

A1: While this compound is generally well-tolerated at efficacious doses, significant body weight loss can indicate toxicity.[3]

  • Dosage: The administered dose may be too high for the specific mouse strain or tumor model. Consider performing a dose-ranging study to identify the maximum tolerated dose (MTD).

  • Vehicle: Ensure the vehicle (e.g., corn oil) is well-tolerated and administered correctly. Improper gavage technique can cause stress and weight loss.

  • Tumor Burden: High tumor burden can lead to cachexia, which may be exacerbated by treatment. Consider initiating treatment at an earlier stage when tumors are smaller.

  • Animal Health: Monitor the overall health of the animals. Ensure they have adequate access to food and water.

Q2: Our in vitro results with this compound are not consistent. What factors could be contributing to this variability?

A2: Inconsistent in vitro results can stem from several factors:

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to FASN inhibition.[1][2] Confirm the FASN expression levels in your cell line, as higher expression may correlate with greater sensitivity.

  • Serum Lot Variability: Components in fetal bovine serum (FBS) can influence experimental outcomes. Use a consistent lot of FBS for all related experiments.

  • Drug Stability: Ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared for each experiment.

  • Seeding Density: Inconsistent cell seeding density can lead to variability in proliferation and viability assays. Optimize and standardize your seeding protocol.

Q3: We are not observing the expected inhibition of the PI3K-AKT pathway after this compound treatment. What should we check?

A3:

  • Treatment Duration and Concentration: The effect of this compound on signaling pathways is time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing pathway inhibition in your specific cell line.

  • Basal Pathway Activity: Ensure that the PI3K-AKT pathway is basally active in your chosen cell line. If not, you may need to stimulate the pathway (e.g., with growth factors) to observe inhibition.

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for p-AKT and total AKT.

  • Alternative Pathways: Cancers can have redundant or alternative signaling pathways. Consider investigating other relevant pathways that may be active in your model.

Q4: Can this compound be combined with other anti-cancer agents?

A4: Yes, preclinical studies have shown that this compound can enhance the anti-tumor activity of other chemotherapeutic agents, such as taxanes (paclitaxel and docetaxel), in NSCLC and prostate cancer models.[5] When designing combination studies, it is important to consider the mechanism of action of both drugs to hypothesize potential synergistic effects and to carefully design the dosing schedule to maximize efficacy and minimize toxicity.

This technical support guide is intended to be a living document and will be updated as new data becomes available. For further assistance, please contact our technical support team.

References

Overcoming experimental variability with TVB-3166

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). Our goal is to help you overcome experimental variability and achieve consistent, reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

1. Issue: Inconsistent IC50 Values Across Experiments

  • Potential Causes:

    • Cell Line Variability: Different tumor cell lines exhibit varying sensitivity to FASN inhibition.[1][2]

    • Serum Lot-to-Lot Variability: The lipid content in Fetal Bovine Serum (FBS) can influence the apparent potency of this compound.

    • Drug Stability: Improper storage or handling of this compound can lead to degradation.

    • Assay Conditions: Variations in cell seeding density, incubation time, and assay type (e.g., MTT vs. CellTiter-Glo) can affect results.

  • Solutions:

    • Cell Line Characterization: If possible, verify the FASN expression level in your cell line. Higher FASN expression may correlate with increased sensitivity.[2]

    • Use Charcoal-Stripped Serum: To reduce the influence of exogenous lipids, consider using charcoal-stripped FBS in your culture medium, especially for viability assays.[1][3][4]

    • Fresh Drug Preparations: Prepare fresh stock solutions of this compound in DMSO and use them promptly.[5] For in vivo studies, prepare solutions immediately before use.[5]

    • Standardize Protocols: Maintain consistent cell seeding densities, treatment durations (e.g., 72-96 hours for apoptosis assays, up to 7 days for viability assays), and assay methods across all experiments.[1][4][6]

2. Issue: Minimal or No Effect on Cell Viability

  • Potential Causes:

    • Low FASN Dependence: The selected cell line may not heavily rely on de novo fatty acid synthesis for survival. Normal, non-cancerous cells are often less affected.[7][8]

    • Exogenous Palmitate Rescue: The presence of exogenous palmitate in the culture medium can rescue cells from the effects of FASN inhibition.[1]

    • Insufficient Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to induce a significant effect. Dose-dependent effects are typically observed between 20-200 nM.[1][7][8]

  • Solutions:

    • Confirm On-Target Effect: Perform a palmitate rescue experiment. Supplementing the culture medium with 25 µM palmitate should ameliorate the cytotoxic effects of this compound, confirming that the observed effects are due to FASN inhibition.[1]

    • Dose-Response and Time-Course Experiments: Conduct a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 2 µM) to determine the optimal concentration for your cell line.[1] Also, perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.

    • Positive Control: Use a cell line known to be sensitive to FASN inhibition (e.g., CALU-6, COLO-205) as a positive control.[1]

3. Issue: Off-Target Effects or Cellular Stress Responses

  • Potential Causes:

    • High Drug Concentration: Using excessive concentrations of this compound may lead to non-specific effects.

    • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can induce cellular stress.

  • Solutions:

    • Use Appropriate Concentrations: Stick to the recommended concentration range (20-200 nM for most cell-based assays) where the drug has been shown to be selective.[1][7][8]

    • Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the this compound treatment groups.

    • Assess Specific Markers: To confirm that the observed effects are due to FASN inhibition, analyze downstream signaling pathways known to be affected by this compound, such as the PI3K-AKT-mTOR and β-catenin pathways.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally-available, reversible, and selective inhibitor of fatty acid synthase (FASN).[1][5][7][8] FASN is the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[8][9] By inhibiting FASN, this compound disrupts de novo lipogenesis, which is often upregulated in cancer cells to support rapid proliferation and survival.[7][10][11] This inhibition leads to the induction of apoptosis in tumor cells.[1][5][7][8]

Q2: How should I prepare and store this compound?

This compound is soluble in DMSO.[5] For in vitro experiments, prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment. For in vivo oral gavage studies, this compound can be formulated in corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.[5][12][13] These in vivo preparations should be used immediately.[5]

Q3: What are the expected downstream effects of this compound treatment?

Inhibition of FASN by this compound has been shown to:

  • Induce apoptosis and inhibit tumor cell growth.[1][5][7][8]

  • Disrupt lipid raft architecture.[1][7]

  • Inhibit signaling pathways such as PI3K-AKT-mTOR and β-catenin.[1][7][8]

  • Down-regulate the expression of oncogenes like c-Myc.[7]

  • Cause cell cycle arrest.[6]

Q4: Are there known biomarkers for sensitivity to this compound?

While research is ongoing, some studies suggest that tumors with KRAS mutations may be more sensitive to FASN inhibition.[1] Additionally, tumor cells with lower baseline levels of palmitate and saturated fatty acids may exhibit increased sensitivity.[1]

Quantitative Data Summary

ParameterValueCell Line(s)Reference
Biochemical IC50 42 nMCell-free FASN assay[5][8][13]
Cellular Palmitate Synthesis IC50 81 nMNot specified[8][13]
Cellular Viability IC50 0.10 µM (100 nM)CALU-6[1][13]
Effective Concentration Range 20 - 200 nMVarious tumor cell lines[1][7][8]
Palmitate Rescue Concentration 25 µMCALU-6[1]

Experimental Protocols

General Cell Viability Assay Protocol

  • Cell Seeding: Seed cells in 96-well plates at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.

  • Drug Preparation: Prepare a serial dilution of this compound in your chosen cell culture medium. To minimize lipid interference, consider using Advanced MEM with 1% charcoal-stripped FBS.[1][3][4]

  • Treatment: The following day, replace the existing medium with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 7 days for some viability assays). For longer incubations, you may need to change the medium and re-add the drug.[2]

  • Analysis: Assess cell viability using a suitable assay, such as CellTiter-Glo, which measures ATP levels.[3]

Western Blot Analysis for Signaling Pathways

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 0.02, 0.2, or 2.0 µM) or vehicle control for 48-96 hours.[1]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, β-catenin, FASN) and a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Visualizations

TVB_3166_Signaling_Pathway TVB_3166 This compound FASN FASN (Fatty Acid Synthase) TVB_3166->FASN Inhibits Palmitate De Novo Palmitate Synthesis FASN->Palmitate Catalyzes PI3K_AKT PI3K-AKT-mTOR Pathway Membrane Membrane Integrity & Lipid Rafts Palmitate->Membrane Proliferation Tumor Cell Proliferation & Survival Apoptosis Apoptosis Palmitate->Apoptosis Depletion Induces Membrane->PI3K_AKT Beta_Catenin β-catenin Pathway Membrane->Beta_Catenin PI3K_AKT->Proliferation PI3K_AKT->Proliferation Inhibition of Beta_Catenin->Proliferation Beta_Catenin->Proliferation Inhibition of

Caption: Mechanism of action for this compound leading to apoptosis.

References

Safety Operating Guide

Safe Disposal of TVB-3166: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of TVB-3166, a reversible and selective inhibitor of fatty acid synthase (FASN). While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount to ensure a safe working environment and prevent environmental contamination.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is essential to wear appropriate personal protective equipment. While the substance is not classified as hazardous, general precautionary measures for handling chemicals should always be followed.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Not generally required under normal handling conditions with adequate ventilation.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and has adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For solid this compound, spills should be picked up mechanically. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Disposal of Cleanup Materials: Collect all contaminated materials in a sealed container for proper disposal.

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.

Disposal Workflow:

cluster_prep Preparation for Disposal cluster_containment Containment cluster_disposal Final Disposal A Unused or Expired this compound C Place in a clearly labeled, sealed, and non-reactive container A->C B Contaminated Materials (e.g., PPE, absorbent) B->C D Consult Institutional Environmental Health & Safety (EHS) C->D Follow EHS Guidelines E Dispose through a licensed chemical waste contractor D->E F Maintain disposal records E->F

Fig. 1: this compound Disposal Workflow

First Aid Measures

In case of accidental exposure, follow these first aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If symptoms persist, consult a doctor.
Skin Contact The product is generally not irritating to the skin. Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information regarding the safe handling and disposal of this compound. Always act in accordance with your institution's environmental health and safety (EHS) guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.